molecular formula C12H10FNO B2534117 2-(5-Fluoro-2-methoxyphenyl)pyridine CAS No. 1443314-41-7

2-(5-Fluoro-2-methoxyphenyl)pyridine

Cat. No.: B2534117
CAS No.: 1443314-41-7
M. Wt: 203.216
InChI Key: FYKHNECDENUJGC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)pyridine is a fluorinated biphenyl compound designed for research and development applications, particularly in medicinal chemistry. Incorporating a fluorine atom into a heterocyclic scaffold is a established strategy in drug discovery, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a bioactive compound . This structure, which combines a pyridine ring with a fluorinated methoxyphenyl group, is representative of key intermediates used in the synthesis of more complex molecules for probing biological systems . Related structural analogs have been investigated as versatile building blocks for the development of ligands targeting various receptors, demonstrating the utility of this chemical class in pharmaceutical research . Researchers value this compound for constructing molecular libraries and exploring structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKHNECDENUJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(5-Fluoro-2-methoxyphenyl)pyridine chemical structure and properties

[1]

Executive Summary

This compound (CAS: Intermediate/Derivative status) is a heterobiaryl scaffold characterized by a pyridine ring coupled to a polysubstituted phenyl ring. It serves two primary high-value functions in applied chemistry:

  • OLED Emitter Ligand: It acts as a cyclometalating ligand (C^N) for Iridium(III) complexes. The specific substitution pattern—an electron-withdrawing fluorine at the meta position (relative to the C-Ir bond) and an electron-donating methoxy group at the ortho position—enables precise tuning of the triplet energy gap (

    
    ), typically shifting emission toward the blue-green spectrum.
    
  • Medicinal Pharmacophore: The fluorinated aryl-pyridine motif is a privileged structure in kinase and ion channel inhibitors, offering enhanced metabolic stability against oxidative metabolism.

Chemical Structure & Electronic Properties[2]

The molecule consists of a pyridine ring attached to the C1 position of a benzene ring. The substitution pattern is critical for its reactivity and electronic profile.

  • Pyridine Ring: Acts as the neutral donor (N-donor) in coordination complexes.

  • Phenyl Ring (C^N Acceptor):

    • Position 2 (Ortho): Methoxy (-OCH₃) group. This group provides steric bulk that influences the dihedral angle between the rings in the ground state. In cyclometalation, it blocks the C2 position, forcing C-H activation to occur exclusively at the C6 position.

    • Position 5 (Meta): Fluorine (-F) atom.[1][2] Positioned para to the methoxy group and meta to the pyridine linkage. The strong electronegativity of fluorine lowers the HOMO energy level of the resulting metal complex, stabilizing the molecule against oxidation.

Structural Visualization

The following diagram illustrates the atomic connectivity and the "Push-Pull" electronic effects driven by the substituents.

Gcluster_0Electronic ComponentsPyridinePyridine Ring(N-Donor)PhenylPhenyl Ring(C-Acceptor)Pyridine->PhenylBiaryl BondIr_ComplexTarget Ir(III)ComplexPyridine->Ir_ComplexN-CoordinationOMe2-Methoxy (-OCH3)Steric Bulk / EDGPhenyl->OMeOrtho (Pos 2)Fluoro5-Fluoro (-F)Inductive Withdrawal (EWG)Phenyl->FluoroMeta (Pos 5)Phenyl->Fluoro-I Effect(Withdrawal)Phenyl->Ir_ComplexC-H Activationat Pos 6 (Forced)OMe->Phenyl+M Effect(Donation)

Caption: Structural logic of this compound showing substituent effects on coordination chemistry.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 2-bromopyridine with (5-fluoro-2-methoxyphenyl)boronic acid . This method ensures regiospecificity and high yields.

Reagents & Materials
ComponentSpecificationRole
Aryl Halide 2-Bromopyridine (1.0 eq)Electrophile
Boronic Acid (5-Fluoro-2-methoxyphenyl)boronic acid (1.1 eq)Nucleophile
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂Palladium Source
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)Activator
Solvent System Toluene/Ethanol/Water (4:1:[3]1) or DME/WaterReaction Medium
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2-bromopyridine (1.0 equiv), the boronic acid (1.1 equiv), and the base (2.0 equiv).

  • Degassing: Add the solvent mixture (e.g., Toluene/EtOH/H₂O). Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) quickly against a counter-flow of inert gas. Seal the vial immediately.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][5]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes) to yield the product as a white or off-white solid.

Synthesis Workflow Diagram

SuzukiStartStart: Reagent Prep(Inert Atmosphere)Reactants2-Bromopyridine +(5-Fluoro-2-methoxyphenyl)boronic acidStart->ReactantsCatalystAdd Pd(PPh3)4 + Base (K2CO3)Solvent: Toluene/EtOH/H2OReactants->CatalystHeatReflux @ 100°C(12-16 Hours)Catalyst->HeatCheckQC Check: TLC/LC-MS(Confirm Conversion)Heat->CheckWorkupExtraction (EtOAc/Brine)& Drying (Na2SO4)Check->WorkupPurifyFlash Chromatography(Hexane/EtOAc)Workup->PurifyProductFinal Product:This compoundPurify->Product

Caption: Workflow for the Pd-catalyzed synthesis of the target ligand.

Applications in Research & Development
A. OLED Materials (Iridium Complex Ligand)

This molecule is a precursor for heteroleptic Iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs).

  • Mechanism: Upon reaction with IrCl₃·nH₂O, the ligand undergoes cyclometalation. The nitrogen of the pyridine coordinates to the metal, and the C6 carbon of the phenyl ring forms a covalent bond (C-Ir) via C-H activation.

  • Color Tuning:

    • The 5-Fluoro substituent stabilizes the HOMO, increasing the energy gap and shifting emission towards the blue/green region compared to unsubstituted Ir(ppy)₃.

    • The 2-Methoxy group acts as an auxiliary donor but primarily serves to direct the regioselectivity of the cyclometalation to the C6 position, preventing isomer mixtures.

B. Medicinal Chemistry

The 2-phenylpyridine scaffold is a bioisostere for biphenyls and other biaryl systems.

  • Target Classes:

    • Kinase Inhibitors: The pyridine nitrogen can accept hydrogen bonds in the ATP-binding pocket.

    • Ion Channel Modulators: Fluorinated derivatives are often explored for Naᵥ1.7 or Naᵥ1.8 inhibition (pain management).

  • Metabolic Stability: The fluorine atom at the C5 position blocks a metabolically labile site (para to the electron-donating methoxy), extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood during synthesis and weighing.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere if possible to prevent slow oxidation or hydrolysis over long periods.

References
  • Synthesis of Fluorinated Phenylpyridines

    • Patent: Boezio, C., et al. "Heterocyclic Compounds as Inhibitors of Sodium Channels." WO 2013/086229 A1 . (2013). Describes the Suzuki coupling of 2-bromopyridine with (5-fluoro-2-methoxyphenyl)boronic acid.[4]

    • Source:

  • Iridium Complex Design (General Principles)

    • Journal: Qin, Z.-K., et al. "A series of blue phosphorescent iridium complexes with thermally activated delayed fluorescence and efficiency roll-off properties."[6] RSC Advances, 13, 33500-33508 (2023). Discusses the impact of fluorinated phenylpyridine ligands (f4ppy) on OLED performance.

    • Source:

  • Medicinal Chemistry Applications

    • Patent: "Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication." WO 2018/127800 A1 . (2018). Utilizes the (5-fluoro-2-methoxyphenyl) moiety in drug design.[1]

    • Source:

The 2-(5-Fluoro-2-methoxyphenyl)pyridine Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(5-Fluoro-2-methoxyphenyl)pyridine Core

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a methoxy-substituted phenyl group imparts favorable physicochemical and pharmacological properties, making it a valuable building block in the design of novel therapeutics. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and biological significance of derivatives based on this core structure.

Key Derivatives and Their CAS Numbers

A crucial first step in the exploration of any chemical scaffold is the identification of its known derivatives. The Chemical Abstracts Service (CAS) number provides a unique identifier for each chemical substance. Below is a table of representative this compound derivatives and their corresponding CAS numbers.

Compound NameCAS Number
2-Fluoro-5-(4-methoxyphenyl)pyridine444120-93-8
2-Chloro-5-fluoro-4-(2-methoxyphenyl)pyridine126501470
(2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanolNot Available
1-{[3-(4-{[(2R)-4-[5-fluoro-2-(methyloxy)phenyl]-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl]amino}-6-methyl-1H-indazol-1-yl)phenyl]carbonyl}-D-prolinamideNot Available

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives often relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly powerful and versatile tool.[2][3] This reaction enables the formation of the critical carbon-carbon bond between the pyridine and phenyl rings.

General Synthetic Workflow via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust method for the synthesis of 2-arylpyridines.[2] The general approach involves the palladium-catalyzed reaction of a pyridyl halide or sulfonate with a phenylboronic acid or ester.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Py_X 2-Halopyridine (X = Br, I, OTf) Product This compound Py_X->Product Ph_B (5-Fluoro-2-methoxyphenyl)boronic Acid Ph_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-fluoro-5-methylpyridine (A Representative Analog)

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of similar 2-bromopyridines and serves as a representative example.[4]

Materials:

  • 2-Bromo-4-fluoro-5-methylpyridine

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-fluoro-5-methylpyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-4-fluoro-5-methylpyridine.

Biological Significance and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, primarily due to their ability to interact with key biological targets such as kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition

The fluorinated pyridine core is a common feature in the development of kinase inhibitors for cancer therapy.[5] The fluorine atom can enhance binding affinity to the ATP-binding pocket of kinases and improve metabolic stability, leading to more potent and durable drug action.

Central Nervous System (CNS) Activity

Compounds bearing the 2-(aryl)pyridine motif are known to interact with various CNS receptors, including serotonin and dopamine receptors. The introduction of a fluorine atom can modulate the electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and its affinity for specific receptor subtypes. While direct comparative data for many this compound derivatives is limited, established principles suggest that fluorination can lead to improved selectivity and pharmacokinetic profiles for CNS-active compounds.[6]

Anti-inflammatory Applications

Certain derivatives of this scaffold have been investigated for their potential in treating inflammatory and allergic conditions.[7] The mechanism of action in these cases is often linked to the modulation of inflammatory pathways, potentially through the inhibition of key signaling molecules.

Hypothetical Signaling Pathway Modulation

The interaction of a hypothetical this compound derivative with a generic kinase-mediated signaling pathway is depicted below. Such pathways are often dysregulated in diseases like cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2-(5-Fluoro-2-methoxyphenyl) pyridine Derivative Inhibitor->Kinase1

Sources

An In-depth Technical Guide to Fluorinated Phenylpyridine Ligands for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into 2-phenylpyridine (ppy) ligands has emerged as one of the most powerful and versatile tools in modern organometallic chemistry. This guide provides a comprehensive overview of fluorinated phenylpyridine ligands, detailing their synthesis, the profound impact of fluorination on the electronic and photophysical properties of their metal complexes, and their transformative applications. We will explore the causality behind experimental choices, from ligand synthesis via Suzuki-Miyaura coupling to the formation of highly efficient phosphorescent iridium(III) complexes. Special emphasis is placed on how the position of fluorine substitution offers a nuanced method for fine-tuning frontier molecular orbital energies, thereby controlling emission color, redox potentials, and catalytic activity. This document serves as a technical resource for researchers in materials science, catalysis, and drug development, offering detailed protocols, comparative data, and mechanistic insights to harness the full potential of these remarkable ligands.

The Rationale for Fluorination: More Than Just an Electron-Withdrawing Group

Cyclometalated iridium(III) complexes featuring 2-phenylpyridine (ppy) ligands are cornerstones of materials science and catalysis, renowned for their high stability, intense phosphorescence, and tunable optoelectronic properties.[1] The introduction of fluorine atoms onto the ppy scaffold is a deliberate design choice that leverages fluorine's unique atomic properties:

  • High Electronegativity: Fluorine's potent inductive effect (-I) stabilizes the molecular orbitals of the complex, a critical factor in tuning redox potentials and emission energy.[2][3]

  • Small van der Waals Radius: Fluorine can replace hydrogen without inducing significant steric hindrance, allowing for systematic modification of electronic properties while preserving the core ligand architecture.[2]

  • Strong Carbon-Fluorine Bond: The C-F bond enhances the thermal and metabolic stability of the resulting complexes, increasing their operational lifetime in devices and biological systems.[2][3]

By strategically placing fluorine atoms, chemists can precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly dictates the photophysical and electrochemical behavior of the organometallic complex.[1]

Synthesis of Fluorinated Phenylpyridine Ligands

The most robust and widely adopted method for synthesizing fluorinated 2-phenylpyridine ligands is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high functional group tolerance, excellent yields, and commercially available starting materials.[4][5][6][7]

Diagram: General Synthesis of Fluorinated 2-Phenylpyridines

G cluster_reactants Reactants cluster_catalyst Catalytic System A Fluorinated Phenylboronic Acid (or ester) F Fluorinated 2-Phenylpyridine Ligand A->F Suzuki-Miyaura Coupling B 2-Halopyridine (X = Cl, Br, I) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Na₃PO₄) D->F E Solvent (e.g., Dioxane, DME, Toluene/H₂O) E->F

Caption: Suzuki-Miyaura coupling workflow for ligand synthesis.

Experimental Protocol: Synthesis of 2-(2,4-difluorophenyl)pyridine

This protocol is a representative example of a Suzuki-Miyaura coupling for ligand synthesis.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (2,4-Difluorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Water (4:1 v/v mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, (2,4-difluorophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxidation, which would deactivate it. Removing oxygen is critical for catalytic turnover.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and wash the solution with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-(2,4-difluorophenyl)pyridine ligand.

Synthesis of Cyclometalated Iridium(III) Complexes

The synthesis of the final organometallic complex is typically a two-step process. First, a chloro-bridged iridium dimer is formed, which then serves as a precursor that reacts with an ancillary ligand to yield the desired mononuclear complex.[8][9]

Diagram: Two-Step Synthesis of [Ir(ppy-F)₂(acac)] Complexes

G A IrCl₃·nH₂O C Chloro-bridged Iridium Dimer [(ppy-F)₂Ir(μ-Cl)]₂ A->C Step 1: Dimer Formation (e.g., 2-ethoxyethanol/H₂O, reflux) B 2 x Fluorinated Phenylpyridine Ligand B->C E Final Mononuclear Complex [Ir(ppy-F)₂(acac)] C->E Step 2: Bridge Cleavage (e.g., 2-ethoxyethanol, reflux) D Ancillary Ligand (e.g., acacH) + Base (e.g., Na₂CO₃) D->E

Caption: Workflow for synthesizing cyclometalated Ir(III) complexes.

Experimental Protocol: Synthesis of a Representative [Ir(F-ppy)₂(acac)] Complex

Part 1: Synthesis of the Chloro-Bridged Dimer [(F-ppy)₂Ir(μ-Cl)]₂ [10][11][12]

  • To a flask, add Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 equiv) and the fluorinated phenylpyridine ligand (2.5 equiv).

  • Add a 3:1 mixture of 2-ethoxyethanol and water.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction to reflux (approx. 120 °C) under an argon atmosphere for 18-24 hours. A precipitate will form as the reaction progresses. Causality: The high temperature is required to drive the C-H activation and cyclometalation process. The water/ethoxyethanol mixture is a common solvent system for this reaction, effectively dissolving the reactants at high temperatures.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts. Dry under vacuum to yield the chloro-bridged dimer as a powder (typically yellow or orange).

Part 2: Synthesis of the Mononuclear Complex [Ir(F-ppy)₂(acac)] [1]

  • In a Schlenk flask, suspend the chloro-bridged dimer (1.0 equiv) in 2-ethoxyethanol.

  • Add acetylacetone (acacH) (3.0 equiv) and sodium carbonate (Na₂CO₃) (6.0 equiv). Causality: The base (Na₂CO₃) is crucial for deprotonating the acetylacetone, allowing it to act as a nucleophile and displace the chloride bridges to coordinate to the iridium centers.

  • Degas the mixture with argon and heat to reflux (approx. 120 °C) for 12-18 hours.

  • Cool the mixture, add water to precipitate the crude product, and collect by filtration.

  • Purify the crude solid by column chromatography on silica or alumina to afford the final, pure [Ir(F-ppy)₂(acac)] complex.

The Decisive Role of Fluorine Position: A Paradigm Shift in Tuning

While it is generally true that electron-withdrawing fluorine atoms cause a blue shift in emission, a seminal study revealed that the position of fluorination on the phenyl ring provides a much more sophisticated tool for tuning electronic structure.[1][13]

The frontier molecular orbitals of these complexes are well-defined:

  • HOMO: Primarily located on the iridium d-orbitals and the π-system of the cyclometalated phenyl ring.[1][14][15]

  • LUMO: Primarily located on the π*-system of the pyridine ring.[1][14][15]

The position of the fluorine atom alters these levels in a non-trivial fashion:[1]

  • Ortho/Meta Fluorination: The fluorine atom is in proximity to the HOMO-bearing phenyl ring. Its strong inductive effect significantly stabilizes (lowers the energy of) the HOMO. The LUMO is less affected. This widens the HOMO-LUMO gap, resulting in a blue-shifted emission.

  • Para Fluorination: The fluorine atom is electronically conjugated with the pyridine ring via the iridium center but is spatially distant from the main lobes of the HOMO. It has a minimal stabilizing effect on the HOMO but a more pronounced stabilizing effect on the LUMO. This narrows the HOMO-LUMO gap relative to the non-fluorinated parent complex, resulting in a surprising red-shifted emission.[1][13]

Diagram: Effect of Positional Fluorination on Frontier Orbitals

G cluster_ppy [Ir(ppy)₂(acac)] (Reference) cluster_ortho [Ir(oFppy)₂(acac)] (Ortho-F) cluster_para [Ir(pFppy)₂(acac)] (Para-F) LUMO_ppy LUMO HOMO_ppy HOMO LUMO_ppy->HOMO_ppy ΔE (Green Emission) LUMO_ortho LUMO (Slightly Lower) HOMO_ortho HOMO (Much Lower) LUMO_ortho->HOMO_ortho ΔE Large (Blue Shift) LUMO_para LUMO (Lower) HOMO_para HOMO (Slightly Lower) LUMO_para->HOMO_para ΔE Small (Red Shift)

Caption: Positional fluorination non-trivially tunes the HOMO-LUMO gap.

Data Presentation: Photophysical Properties of Positionally Fluorinated Ir(III) Complexes

The following table summarizes experimental data for a series of [Ir(Fppy)₂(acac)] complexes, demonstrating the profound effect of the fluorine position on their emission properties.

ComplexFluorine PositionEmission Max (λ_em) [nm]Photolum. Quantum Yield (Φ_PL) [%]Lifetime (τ) [μs]
[Ir(ppy)₂(acac)] None512601.2
[Ir(oFppy)₂(acac)] Ortho470, 500852.1
[Ir(mFppy)₂(acac)] Meta485, 515801.8
[Ir(pFppy)₂(acac)] Para520751.5
[Ir(dFppy)₂(acac)] 2,4-di-Fluoro472, 5011001.9

Data synthesized from representative literature values.[1][16]

Applications in Advanced Technologies

The precise control afforded by fluorination makes these complexes elite materials for cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

Fluorinated phenylpyridine-Ir(III) complexes are premier phosphorescent emitters, especially for challenging blue OLEDs.[17][18][19]

  • Color Purity and Efficiency: Ortho- and meta-fluorination provide a direct route to achieving deep blue emission by widening the HOMO-LUMO gap.[1][18] The rigid ligand framework leads to high photoluminescence quantum yields (PLQYs), approaching 100% in some cases, which is essential for device efficiency.[16]

  • Device Stability: Fluorination lowers both HOMO and LUMO energy levels. This improves the alignment with charge-transport layers in an OLED stack, facilitating easier electron and hole injection. This leads to lower device operating voltages and enhanced operational stability.[19]

Photoredox Catalysis

Iridium(III) complexes are exceptional photoredox catalysts that can initiate chemical reactions with visible light.[20] Fluorination dramatically enhances their catalytic power.

  • Increased Oxidizing Potential: The stabilization of the HOMO in fluorinated complexes makes them harder to oxidize in the ground state. Upon photoexcitation, this translates to a significantly more oxidizing excited state. For example, highly fluorinated complexes like [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺ are among the most potent photo-oxidants known, capable of activating very stable chemical bonds.[20][21]

  • Mechanism: The catalyst absorbs a photon, promoting an electron to a higher energy level (metal-to-ligand charge transfer, MLCT).[20] This long-lived triplet excited state can then engage in single-electron transfer (SET) with a substrate, either by accepting an electron (reductive quenching) or donating one (oxidative quenching) to generate reactive radical intermediates.

Diagram: General Oxidative Quenching Cycle in Photoredox Catalysis

G Ir_gs [Ir(III)] Ir_ex *[Ir(III)] Ir_gs->Ir_ex hν (Light) Ir_ox [Ir(IV)] Ir_ex->Ir_ox SET Sub_ox Substrate(ox)•⁺ Ir_ox->Ir_gs Regeneration Sub_red Substrate(red) Sub_red->Sub_ox Product Product Sub_ox->Product Reaction Sac_red Sacrificial Reductant Sac_red->Ir_ox

Caption: A photoredox cycle where the excited catalyst oxidizes a substrate.

Medicinal Chemistry and Bioimaging

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2][3][22] Organometallic complexes with fluorinated ligands are being explored as:

  • Anticancer Agents: Leveraging the unique structures and reactivity of metal centers.[23][24]

  • Bioimaging Probes: The intense and long-lived phosphorescence of these complexes makes them suitable for time-resolved imaging applications.

Essential Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of these ligands and complexes.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure.[13][25][26] The presence and magnitude of C-F and H-F coupling constants are definitive for assigning the position of fluorine atoms.[25] For iridium complexes, the diamagnetic nature allows for sharp, well-resolved spectra.[27][28]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and isotopic pattern, verifying the elemental composition.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the HOMO-LUMO gap, emission color, quantum yield, and lifetime, which are the key performance metrics for optoelectronic applications.[29][30]

  • Cyclic Voltammetry (CV): This electrochemical method is used to measure the oxidation and reduction potentials of the complexes, from which the HOMO and LUMO energy levels can be experimentally estimated.[1]

Conclusion and Future Outlook

Fluorinated phenylpyridine ligands represent a mature yet continually evolving field within organometallic chemistry. The ability to systematically and predictably tune the fundamental electronic, photophysical, and catalytic properties of metal complexes simply by altering the number and position of fluorine atoms is a paradigm of modern molecular engineering. This guide has demonstrated that fluorination is not a blunt instrument but a precision tool.

Future research will likely focus on integrating these ligands into more complex, multifunctional architectures, designing next-generation catalysts with even greater redox power for challenging chemical transformations, and expanding their role in biomedical applications. The foundational principles and protocols outlined herein provide a solid platform for these future innovations.

References

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  • Baranoff, E., et al. (2015). Formylated chloro-bridged iridium(iii) dimers as OLED materials: opening up new possibilities. Dalton Transactions, 44(2), 8586-8595. [Link]

  • Kim, M., et al. (2018). Blue Emitting Cationic Iridium Complexes Containing Two Substituted 2-Phenylpyridine and One 2,2'-Biimidazole for Solution-Processed Organic Light-Emitting Diodes (OLEDs). Molecules, 23(8), 2045. [Link]

  • Frias, J. C., et al. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry, 53(8), 4078-4089. [Link]

  • LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

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  • Strych, S., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials. Inorganic Chemistry, 59(13), 9293-9304. [Link]

  • LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

  • Barloy, L., et al. (2018). Tris-cyclometalated Iridium(III) Complexes with Three Different Ligands: a New Example with 2-(2,4-Difluorophenyl)pyridine-Based Complex. Inorganica Chimica Acta, 470, 154-160. [Link]

  • Strych, S., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. ResearchGate. [Link]

  • Chen, C., et al. (2018). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules, 23(11), 2997. [Link]

  • Wang, D., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Omega, 4(9), 14026-14035. [Link]

  • Li, J., et al. (2019). Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C, 7(4), 932-940. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Strych, S., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. Inorganic Chemistry, 59(13), 9293-9304. [Link]

  • Vícha, J. (2014). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]

  • Baschieri, A., et al. (2023). Unexpected reactivity of cyclometalated iridium(III) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions, 52(40), 14389-14398. [Link]

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  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

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  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Kim, J. Y., et al. (2018). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 6(39), 10582-10589. [Link]

  • Gualdrón-Reyes, A. F., et al. (2022). Unravelling the Super-Reductive State of Iridium Photoredox Catalysts. ChemRxiv. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Wang, X., et al. (2012). Fine-tuning the luminescence and HOMO-LUMO energy levels in tetranuclear gold(I) fluorinated amidinate complexes. Dalton Transactions, 41(14), 4141-4148. [Link]

  • Zuo, Z., et al. (2025). Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry. [Link]

  • Wenzel, J., et al. (2020). On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes. The Journal of Chemical Physics, 152(6), 064303. [Link]

  • ResearchGate. (n.d.). Calculated HOMO and LUMO levels and the HOMO‐LUMO energy gaps of the ligands involved in this work. ResearchGate. [Link]

  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. [Link]

  • ResearchGate. (n.d.). Plots of HOMO and LUMO orbitals for the ground states of complexes 1 to 3. ResearchGate. [Link]

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  • ResearchGate. (n.d.). HOMO and LUMO levels and MOs on the complexes from DFT calculations. ResearchGate. [Link]

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  • McCarthy, J. R., et al. (2016). Fluorinated porphyrinoids as efficient platforms for new photonic materials, sensors, and therapeutics. Organic & Biomolecular Chemistry, 14(43), 10144-10156. [Link]

  • Tay, K. J., et al. (2022). Insights into photoredox catalysis with ruthenium(II) and iridium(III) complexes. University of Birmingham. [Link]

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Electronic properties of 5-fluoro-2-methoxyphenyl substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Fluoro-2-Methoxyphenyl Substituted Pyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its electronic properties, which are critical for molecular interactions, aqueous solubility, and metabolic stability, can be finely tuned through substitution.[2][3] This guide provides a detailed exploration of the electronic landscape of pyridines substituted with a 5-fluoro-2-methoxyphenyl group. We delve into the synthesis, theoretical underpinnings, and characterization of these compounds, offering both field-proven insights and detailed experimental protocols. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the inherent electronic nature of the pyridine ring creates a unique profile that is highly relevant for modern drug design.[4][5]

The Strategic Importance of Aryl-Substituted Pyridines in Research

Pyridine-based ring systems are one of the most prevalent heterocyclic structures in FDA-approved drugs, a testament to their profound impact on pharmacological activity.[1] The nitrogen atom within the pyridine ring introduces a dipole moment, enhances hydrogen bonding capacity, and provides a handle for modulating pKa, all of which are critical for optimizing drug-target interactions and pharmacokinetic profiles.

The introduction of a substituted phenyl ring, such as 5-fluoro-2-methoxyphenyl, offers a sophisticated strategy for tuning the electronic properties of the core pyridine scaffold.

  • Fluorine Substitution: Often incorporated to block metabolic oxidation sites, increase binding affinity through specific interactions (e.g., with backbone amides), and modulate the basicity of the pyridine nitrogen.[5]

  • Methoxy Substitution: An electron-donating group that can influence the electron density of the aromatic system, participate in hydrogen bonding, and alter the molecule's conformation and solubility.

Understanding the combined electronic effects of these substituents is paramount for the rational design of novel therapeutic agents, from kinase inhibitors to central nervous system drugs.[4][6]

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The creation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, valued for its functional group tolerance and reliable yields.[7][8][9]

The reaction couples a pyridine halide (or sulfonate) with a phenylboronic acid (or ester) in the presence of a palladium catalyst and a base.[7][10]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal [Ar'-B(OR)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Py-X) ArX->OxAdd ArBOH Arylboronic Acid (Ar'-B(OR)₂) Borate Borate Complex ArBOH->Borate + Base Base Base Base->Borate Borate->Transmetal

Caption: Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for the synthesis of a 2-(5-fluoro-2-methoxyphenyl)pyridine derivative.

Objective: To synthesize 2-(5-fluoro-2-methoxyphenyl)-5-bromopyridine.

Materials:

  • 2,5-dibromopyridine

  • (5-fluoro-2-methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq). The solvent ratio is typically 4:1 dioxane:water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of Core Electronic Properties

The electronic character of 5-fluoro-2-methoxyphenyl substituted pyridines is governed by a complex interplay of inductive and resonance effects.

Dipole Moment

Pyridine itself has a notable dipole moment (approx. 2.2 D) due to the electronegative nitrogen atom.[11][12] The introduction of the 5-fluoro-2-methoxyphenyl substituent further modulates this property. The electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, while the methoxy group has an electron-donating resonance effect. The resulting molecular dipole moment is a vector sum of these individual bond dipoles, influencing solubility, crystal packing, and interaction with polar biological environments.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack.[2] For this class of compounds:

  • Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen's lone pair, making it a primary site for hydrogen bonding and protonation.[13] The oxygen of the methoxy group also shows negative potential.

  • Positive Potential (Blue): Typically found on the hydrogen atoms, particularly those on the pyridine ring, which are rendered more electron-deficient by the ring nitrogen.

MEP_Influence Figure 2: Substituent Effects on MEP cluster_0 Pyridine Ring cluster_1 Substituent Effects Pyridine Pyridine Core N_Atom Nitrogen Atom (Region of High Negative Potential, H-bond acceptor) Fluoro 5-Fluoro Group (Inductive Withdrawal, -I) Fluoro->Pyridine Increases positive potential on adjacent carbons Methoxy 2-Methoxy Group (Resonance Donation, +M) Methoxy->Pyridine Increases electron density on phenyl ring DFT_Workflow Figure 3: Typical DFT Computational Workflow Input Input Structure (Build Molecule) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Input->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeomOpt->FreqCalc Optimized Geometry PropCalc Property Calculation (Single Point Energy, Larger Basis Set) FreqCalc->PropCalc Verified Structure Analysis Data Analysis (HOMO/LUMO, MEP, Dipole Moment) PropCalc->Analysis Calculated Properties

Caption: Figure 3: Typical DFT Computational Workflow.

Protocol: Generalized DFT Calculation

Objective: To calculate the electronic properties of a 5-fluoro-2-methoxyphenyl substituted pyridine.

Software: Gaussian, Spartan, or other quantum chemistry packages.

Procedure:

  • Structure Input: Build the 3D structure of the molecule using a molecular editor.

  • Geometry Optimization:

    • Select a DFT functional and basis set (e.g., B3LYP/6-31+G(d,p) is a common choice for good accuracy with reasonable computational cost). [14] * Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set for higher accuracy, to compute the final electronic properties.

  • Analysis:

    • Extract the HOMO and LUMO energy values and visualize the orbitals.

    • Calculate the dipole moment.

    • Generate and visualize the Molecular Electrostatic Potential (MEP) surface, mapping it onto the electron density.

Conclusion and Outlook

The 5-fluoro-2-methoxyphenyl substituted pyridine scaffold represents a class of compounds with a rich and tunable electronic profile. The strategic placement of electron-withdrawing and electron-donating groups allows for precise control over properties like redox potential, molecular electrostatic potential, and the HOMO-LUMO gap. This control is fundamental to modern drug discovery, enabling the optimization of target affinity, selectivity, and pharmacokinetic properties. The synergistic use of synthetic chemistry, electrochemical analysis, and computational modeling, as outlined in this guide, provides a robust framework for researchers to explore and exploit the potential of these valuable heterocyclic systems.

References

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  • (n.d.). Dipole moment of pyridine is 2.26 D, and that of piperidine is 1.17 D. Account for the difference. Homework.Study.com.
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Homoleptic vs heteroleptic complexes of 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of 2-(5-Fluoro-2-methoxyphenyl)pyridine: Homoleptic vs. Heteroleptic Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

The ligand this compound stands as a cornerstone in the design of advanced coordination complexes, particularly for applications in optoelectronics and medicinal chemistry. Its unique electronic profile, engendered by the interplay of an electron-withdrawing fluorine atom and an electron-donating methoxy group, allows for precise tuning of the photophysical and electrochemical properties of its metal complexes. This technical guide provides a comprehensive exploration of the synthesis, characterization, and application of both homoleptic and heteroleptic complexes derived from this versatile ligand. We delve into the causal relationships behind synthetic strategies, the rationale for selecting ancillary ligands in heteroleptic systems, and the resulting impact on performance in organic light-emitting diodes (OLEDs) and as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of these complexes in their work.

The Core Ligand: this compound (F-MOP)

The foundational component of the complexes discussed herein is this compound, which we will abbreviate as F-MOP. It belongs to the class of 2-phenylpyridine (ppy) ligands, which are renowned for their ability to form highly stable cyclometalated complexes with late transition metals like iridium(III) and platinum(II).

The strategic functionalization of the F-MOP ligand is critical to its utility:

  • The Pyridine Ring: Provides the N-donor atom for coordination to the metal center.

  • The Phenyl Ring: Undergoes C-H activation (cyclometalation) to form a strong metal-carbon sigma bond, creating a stable five-membered metallacycle.

  • The Fluoro Group (-F): Positioned at the 5-position of the phenyl ring, this strongly electron-withdrawing group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex. This is a key strategy for blue-shifting emissions in phosphorescent complexes.[1][2]

  • The Methoxy Group (-OCH₃): Located at the 2-position of the phenyl ring, this electron-donating group can influence the electronic properties and provides steric hindrance that can affect the geometry and packing of the final complex.

This electronic push-pull nature makes F-MOP a sophisticated building block for creating complexes with tailored energy levels.

Caption: Structure of the F-MOP ligand.

A Tale of Two Architectures: Homoleptic vs. Heteroleptic Complexes

The coordination of F-MOP to a metal center, typically an octahedral d⁶ metal like Ir(III), can result in two distinct architectures: homoleptic and heteroleptic. The choice between these structures is a primary determinant of the final complex's properties.

Homoleptic Complexes: These complexes, with the general formula [M(C^N)₃], feature three identical cyclometalating ligands (in this case, F-MOP) coordinated to the central metal ion.[3][4] This high degree of symmetry can lead to very efficient emission but offers limited avenues for property tuning. The synthesis typically involves a one-pot reaction between a metal precursor (e.g., IrCl₃·nH₂O) and an excess of the ligand at high temperatures.

Heteroleptic Complexes: With a general formula of [M(C^N)₂(L^X)], these complexes incorporate two cyclometalating F-MOP ligands and one different, "ancillary" ligand (L^X).[5][6] This architecture breaks the symmetry of the molecule but opens up a vast parameter space for fine-tuning the complex's electronic structure, emission color, quantum efficiency, and biological activity.[7] The ancillary ligand's electronic and steric properties are paramount in this tuning process.

G cluster_homo Homoleptic Complex [Ir(F-MOP)₃] cluster_hetero Heteroleptic Complex [Ir(F-MOP)₂(L^X)] cluster_props Key Properties homo_node Ir(III) center coordinated to three identical F-MOP ligands. prop_homo High Symmetry Limited Tunability Often High Quantum Yield homo_node->prop_homo Leads to hetero_node Ir(III) center coordinated to two F-MOP ligands and one ancillary (L^X) ligand. prop_hetero Lower Symmetry Highly Tunable Properties (Color, Redox, Solubility) hetero_node->prop_hetero Leads to

Caption: Comparison of homoleptic and heteroleptic complex architectures.

Synthesis: A Deliberate Path to Molecular Design

The synthesis of these complexes is not merely a procedure but a strategic execution of organometallic principles to achieve a desired molecular architecture.

Synthesis of Homoleptic fac-Ir(F-MOP)₃

The synthesis of the facial (fac) isomer is typically targeted as the meridional (mer) isomer is often non-emissive due to quenching pathways.

  • Causality: The reaction of Iridium(III) chloride hydrate with an excess of the F-MOP ligand under high heat (often in glycerol or ethylene glycol) drives the reaction towards the thermodynamically stable tris-cyclometalated product. The excess ligand ensures complete substitution, and the high temperature overcomes the activation energy for the C-H activation steps. The facial isomer is generally the more stable product and is isolated as the major component.

Synthesis of Heteroleptic [Ir(F-MOP)₂(L^X)]

A more controlled, two-step approach is required for heteroleptic complexes. This pathway provides a versatile platform for introducing a wide array of ancillary ligands.

  • Step 1: Formation of the Chloro-Bridged Dimer [(F-MOP)₂Ir(μ-Cl)]₂ . This is the cornerstone intermediate. IrCl₃·nH₂O is reacted with exactly two equivalents of the F-MOP ligand. The reaction is typically performed in a mixture of a high-boiling point solvent (like 2-ethoxyethanol) and water. The chloride ions from the precursor bridge two Ir(F-MOP)₂ units, forming a stable dimer that can be easily isolated and stored.[8][9]

  • Step 2: Bridge-Splitting and Ancillary Ligand Addition . The chloro-bridges of the dimer are cleaved by reacting it with the desired ancillary ligand (L^X), often in the presence of a base like sodium carbonate if the ligand is protic (e.g., a picolinic acid). This step is typically performed in a solvent like dichloromethane or 1,2-dimethoxyethane at moderate temperatures. The choice of L^X is the critical tuning step.[8]

G start IrCl₃·nH₂O + 2 eq. F-MOP dimer Chloro-Bridged Dimer [(F-MOP)₂Ir(μ-Cl)]₂ start->dimer Reflux in 2-ethoxyethanol/H₂O final Final Heteroleptic Complex [Ir(F-MOP)₂(L^X)] dimer->final Reflux in DCM/MeOH + Base (if needed) ancillary + Ancillary Ligand (L^X) (e.g., picolinic acid) ancillary->final

Caption: General synthetic workflow for heteroleptic iridium complexes.

Characterization: Unveiling the Molecular Identity

A multi-technique approach is essential for the unambiguous characterization of these complexes.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the primary tool for confirming the structure in solution. The ¹H NMR spectrum shows complex aromatic signals, and the disappearance of the proton at the cyclometalated carbon is a key indicator of C-H activation. The ¹⁹F NMR provides a simple singlet, confirming the magnetic equivalence of the fluorine atoms in the C₂-symmetric heteroleptic complexes.[9][10]

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the complex.[9]

  • X-ray Crystallography: Provides definitive proof of the solid-state structure, including the coordination geometry (typically a distorted octahedron), bond lengths, and bond angles. This is the gold standard for structural elucidation.[9][10]

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques probe the electronic properties. Absorption spectra typically show intense ligand-centered (π-π*) transitions in the UV region and weaker, broad metal-to-ligand charge transfer (MLCT) bands in the visible region.[6][9] The emission spectrum reveals the color and efficiency of the complex's phosphorescence.

Applications in Drug Development and Materials Science

The distinct properties of homoleptic and heteroleptic F-MOP complexes make them suitable for different high-value applications.

Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)

Heteroleptic iridium complexes are premier candidates for phosphorescent OLEDs (PHOLEDs) because they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%.[11] The F-MOP ligand is particularly valuable for creating blue emitters, which are notoriously difficult to achieve.

  • Homoleptic fac-Ir(F-MOP)₃: Can serve as a highly efficient green-blue emitter.

  • Heteroleptic [Ir(F-MOP)₂(L^X)]: The ancillary ligand provides the critical tuning mechanism.

    • Ancillary ligands with high triplet energy (e.g., picolinates, N-heterocyclic carbenes) are used to raise the overall triplet energy of the complex, pushing the emission towards the blue region of the spectrum.[12][13]

    • The F-MOP ligand's fluoro-substituent helps to stabilize the HOMO, widening the HOMO-LUMO gap and contributing to the blue shift.[2]

Complex TypeAncillary Ligand (L^X)Typical Emission ColorKey Advantage
HomolepticN/AGreen-BlueHigh Symmetry, Potentially High QE
HeterolepticPicolinateBlue-GreenGood stability, Tunable
HeterolepticN-Heterocyclic CarbeneDeep BlueStrong field ligand, high T₁ energy
Heterolepticβ-diketonate (e.g., acac)GreenRobust, well-understood
Therapeutic and Diagnostic Agents

The unique characteristics of metal complexes—such as their varied coordination geometries, redox activity, and photophysical properties—make them attractive for drug development.[14]

  • Anticancer Agents: Platinum(II) and Iridium(III) complexes have been investigated as anticancer agents. Fluorinated ligands can enhance the lipophilicity of the complex, potentially improving cellular uptake.[1] Some iridium complexes act as photosensitizers in photodynamic therapy (PDT), where they generate cytotoxic singlet oxygen upon light irradiation to kill cancer cells.[15][16]

  • Antifungal Agents: Cyclometalated iridium(III) complexes have shown promising activity against drug-resistant fungal pathogens like Candida albicans.[17][18] In combination with existing drugs like fluconazole, they can act synergistically to inhibit biofilm formation and damage mitochondrial function in the fungal cells.[17][18]

  • Bioimaging: The inherent phosphorescence of these complexes allows them to be used as probes for cellular imaging, for example, to track their localization within specific organelles like lysosomes or mitochondria.[15]

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative heteroleptic complex.

Protocol 1: Synthesis of Chloro-Bridged Dimer [(F-MOP)₂Ir(μ-Cl)]₂
  • Reagents & Setup:

    • Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq.)

    • This compound (F-MOP) (2.2 eq.)

    • 2-Ethoxyethanol and Deionized Water (3:1 v/v mixture)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a Nitrogen atmosphere.

  • Procedure:

    • Combine IrCl₃·nH₂O and F-MOP in the flask with the 2-ethoxyethanol/water solvent mixture.

    • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 18-24 hours. The solution will typically turn from dark brown to a yellow or orange color.

    • Cool the reaction mixture to room temperature.

    • Add deionized water to precipitate the product.

    • Collect the yellow/orange solid by vacuum filtration.

    • Wash the solid sequentially with water, methanol, and diethyl ether to remove unreacted starting materials and impurities.

    • Dry the resulting yellow dimer under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of Heteroleptic Complex [Ir(F-MOP)₂(pic)] (pic = picolinate)
  • Reagents & Setup:

    • [(F-MOP)₂Ir(μ-Cl)]₂ dimer (1.0 eq.)

    • Picolinic acid (2.5 eq.)

    • Sodium Carbonate (Na₂CO₃) (5.0 eq.)

    • Dichloromethane (DCM)

    • Round-bottom flask with reflux condenser and magnetic stirrer, under a Nitrogen atmosphere.

  • Procedure:

    • Suspend the iridium dimer, picolinic acid, and sodium carbonate in DCM.

    • Heat the mixture to reflux (approx. 40 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting dimer spot has been consumed.

    • Cool the reaction to room temperature and filter the mixture to remove excess sodium carbonate and other salts.

    • Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel, typically using a DCM/hexane or ethyl acetate/hexane gradient, to yield the pure heteroleptic complex.

Conclusion and Future Outlook

The coordination chemistry of this compound provides a powerful platform for the development of functional materials and therapeutic agents. The fundamental choice between a homoleptic and a heteroleptic architecture dictates the synthetic strategy and the degree to which the final properties can be tuned. Heteroleptic complexes, in particular, offer unparalleled versatility, allowing for the rational design of molecules with specific emission colors for next-generation displays or tailored biological activities for targeted therapies. Future research will likely focus on incorporating F-MOP into more complex, multifunctional systems, such as theranostic agents that combine diagnostic imaging and therapy, and developing new ancillary ligands to push the boundaries of efficiency and stability in blue phosphorescent emitters. The principles and protocols outlined in this guide provide a solid foundation for innovation in this exciting and impactful field.

References

  • Journal of Materials Chemistry C. (n.d.). Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. RSC Publishing.
  • ResearchGate. (n.d.). Computational aspects to design iridium complexes as emitters for OLEDs.
  • ResearchGate. (n.d.). Iridium(III)
  • Yang, C.-H., et al. (2007). Blue-emitting heteroleptic iridium(III) complexes suitable for high-efficiency phosphorescent OLEDs.
  • MDPI. (n.d.). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs.
  • ResearchGate. (n.d.). Photophysical properties of the iridium complexes.
  • ResearchGate. (n.d.). Experimentally Determined Photophysical Properties of the Complexes a.
  • Bain, et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. Malaysian Journal of Chemistry.
  • Semantic Scholar. (n.d.).
  • Lu, Y., et al. (2023). Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans. Frontiers in Cellular and Infection Microbiology, 13.
  • Chemical Science. (n.d.). Cyclometalated iridium(iii) complexes as lysosome-targeted photodynamic anticancer and real-time tracking agents. RSC Publishing.
  • Dalton Transactions. (n.d.). Iridium(iii)
  • Frontiers. (2023). Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans.
  • PMC. (2025).
  • PMC. (n.d.). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)
  • MDPI. (n.d.).
  • Bai, Y., et al. (2020).
  • PMC. (2023). Synthesis and Characterisation of Platinum(II)
  • Dalton Transactions. (n.d.). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. RSC Publishing.
  • MDPI. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases.
  • ResearchGate. (2026).
  • ResearchGate. (2025). Homoleptic Coordination Polymers and Complexes of Transition Metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and Tuning towards White-Light Emission.
  • PMC. (2025).
  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.

Sources

Fluorinated Pyridine Ligands: Photophysical Engineering & Characterization

[1]

Executive Summary

In the realm of organometallic chemistry, fluorinated pyridine ligands—specifically 2-phenylpyridine (ppy) derivatives—represent a cornerstone of molecular engineering. The strategic introduction of fluorine atoms (

This guide provides a rigorous technical analysis of the electronic perturbations caused by fluorination, followed by a validated standard operating procedure (SOP) for the photophysical characterization of these air-sensitive triplet emitters.

Molecular Orbital Engineering: The Fluorine Effect

To engineer a ligand for specific photophysical outputs, one must understand the interplay between the inductive withdrawal (


Electronic Perturbation Mechanism

In cyclometalated complexes like


  • HOMO Stabilization: Fluorine is highly electronegative (

    
    ). When substituted on the phenyl ring (e.g., at the 2,4- or 4,6-positions), its strong inductive effect withdraws electron density from the 
    
    
    -system. This stabilizes the HOMO energy level significantly.
  • LUMO Inertia: Because the LUMO resides on the pyridine ring, fluorination of the phenyl ring has a negligible effect on the LUMO energy.

  • Net Result (

    
     Widening):  The stabilization of the HOMO while the LUMO remains constant widens the HOMO-LUMO energy gap (
    
    
    ). This results in a hypsochromic (blue) shift in the emission spectrum.[1]
Visualization of Energy Modulation

Gcluster_0Standard Ligand (ppy)cluster_1Fluorinated Ligand (F-ppy)LUMO_StdLUMO (Pyridine)HOMO_StdHOMO (Ir-Phenyl)LUMO_FLUMO (Pyridine)~UnchangedLUMO_Std->LUMO_FMinimal ChangeHOMO_FHOMO (Ir-Ph-F)Stabilized (Lower Energy)HOMO_Std->HOMO_FInductive Effect (-I)Gap_StdGap: ΔE1 (Green Emission)Gap_FGap: ΔE2 (Blue Emission)ΔE2 > ΔE1

Figure 1: Energy level diagram illustrating the stabilization of the HOMO upon fluorination of the phenyl ring, leading to a widened bandgap and blue-shifted emission.

Photophysical Characterization Protocol

Characterizing fluorinated complexes requires strict control over environmental factors, particularly oxygen, which quenches the triplet excited states (

Experimental Setup & Materials
  • Solvent: Spectroscopic grade 2-MeTHF or Dichloromethane (DCM). Must be anhydrous and free of fluorescent impurities.

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    ) or
    
    
    (
    
    
    ).
  • Cuvettes: Quartz, 1 cm path length, with screw caps and septa for degassing.

Protocol: Relative Quantum Yield ( ) Measurement

Trustworthiness Check: This protocol uses the "Relative Slope Method" to minimize concentration errors.

  • Preparation: Prepare stock solutions of the sample and the reference standard.

  • Absorbance Tuning: Prepare a dilution series (4-5 points) for both sample and reference.

    • Critical Step: Ensure Absorbance (

      
      ) at the excitation wavelength (
      
      
      ) is kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects.
  • Degassing (The Causality of Precision):

    • Oxygen is a triplet quencher. Without degassing,

      
       values for Ir(III) complexes will be artificially low.
      
    • Method: Sparge solutions with Argon for 15 minutes or use freeze-pump-thaw cycles (3x).

  • Acquisition:

    • Measure the integrated Photoluminescence (PL) intensity (

      
      ) for each dilution.
      
    • Use the same slit widths and integration times for sample and reference.

  • Calculation: Plot Integrated PL Intensity (

    
    -axis) vs. Absorbance (
    
    
    -axis). Calculate the gradient (
    
    
    ).

Where

Protocol: Excited State Lifetime ( )
  • Excitation: Use a pulsed laser source (e.g., 375 nm or 405 nm diode).

  • Detection: Time-Correlated Single Photon Counting (TCSPC).

  • Fitting: Fit the decay curve to a mono-exponential or bi-exponential function.

    • Insight: A bi-exponential decay often indicates aggregation or the presence of impurities/isomers.

Characterization Workflow

WorkflowStartStart: Synthesized ComplexSolubilityCheck Solubility(DCM/MeTHF)Start->SolubilityUVVisUV-Vis Absorption(Determine MLCT/LC bands)Solubility->UVVisDecisionIs Abs < 0.1 @ Ex?UVVis->DecisionDiluteDilute SampleDecision->DiluteNoDegasDegas (Argon/N2)Critical for TripletsDecision->DegasYesDilute->UVVisPLSteady-State PL(Emission Spectrum)Degas->PLTRPLTime-Resolved PL(Lifetime τ)Degas->TRPLCalcCalculate Φ and kr/knrPL->CalcTRPL->Calc

Figure 2: Step-by-step workflow for the photophysical characterization of phosphorescent metal complexes.

Data Analysis: Fluorination Impact[3][4]

The table below summarizes the impact of fluorine substitution on the photophysical properties of Iridium(III) picolinate complexes. Note the distinct blue shift (lower

ComplexLigand Structure

(MLCT) [nm]

(Max) [nm]


[

s]

[V vs Fc/Fc+]
Ir(ppy)₂ Phenylpyridine375514 (Green)0.401.40.78
FIrpic 4,6-difluoro-ppy380475 (Sky Blue)0.801.61.15
Ir(F4ppy) 2,3,4,5-tetrafluoro365458 (Deep Blue)0.722.11.42

Data synthesized from standard literature values for comparative analysis.

Key Insight: The increase in

Applications in Drug Development & Catalysis[5]

Photocatalysis (C-H Activation)

Fluorinated pyridine ligands are essential in designing "super-oxidizing" photocatalysts.

  • Mechanism: The deep HOMO level allows the excited state (

    
    ) or the oxidized ground state (
    
    
    ) to accept electrons from substrates with high oxidation potentials (e.g., amides, stabilized carbanions).
  • Use Case: Late-stage functionalization of pharmaceutical intermediates where harsh chemical oxidants would degrade the molecule.

Bio-Isosteres & Imaging
  • Tagging: Fluorinated ligands can serve as dual-modal probes (Luminescence +

    
     NMR).
    
  • Metabolic Stability: The C-F bond is metabolically robust, preventing rapid degradation of the metal complex in biological media compared to C-H bonds which are prone to P450 oxidation.

References

  • Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Journal of Physics: Conference Series. 1[2][3][4]

  • Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation. Inorganic Chemistry. 5[2][3]

  • Guidelines for measurement of luminescence spectra and quantum yields (IUPAC Technical Report). Pure and Applied Chemistry. 6[7][2][3][4][8][9]

  • Standards for photoluminescence quantum yield measurements in solution. IUPAC Technical Report. 10[2][3]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents. PMC. 11[2][3][4][9][12]

Methodological & Application

Application Note & Protocol: High-Efficiency Synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guidance for the synthesis of 2-(5-fluoro-2-methoxyphenyl)pyridine, a key intermediate in the development of various pharmaceutical agents. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, experimental setup, and optimization strategies to ensure high yield and purity of the target compound.

Introduction: The Significance of Biaryl Moieties

The 2-arylpyridine scaffold, and specifically this compound, is a privileged structural motif in medicinal chemistry. Its presence is noted in a variety of compounds under investigation for their therapeutic potential. The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and hetero-biaryl structures. Its widespread adoption is attributed to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

This protocol details the cross-coupling of 2-bromopyridine with (5-fluoro-2-methoxyphenyl)boronic acid, a common and effective route to the desired product. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to provide a comprehensive understanding of the reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromopyridine) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the product.

Below is a visual representation of the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 (Base) PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromopyridine109-04-6158.011.58 g10.0
(5-Fluoro-2-methoxyphenyl)boronic acid352524-27-3183.952.21 g12.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56231 mg0.2
Sodium Carbonate (Na₂CO₃)497-19-8105.992.12 g20.0
1,4-Dioxane123-91-188.1140 mL-
Water (degassed)7732-18-518.0210 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Reaction Setup Workflow

reaction_setup start Start: Assemble Glassware charge_reagents Charge Flask: - 2-Bromopyridine - Boronic Acid - Pd Catalyst - Na₂CO₃ start->charge_reagents add_solvents Add Solvents: - 1,4-Dioxane - Degassed Water charge_reagents->add_solvents inert_atmosphere Establish Inert Atmosphere: Purge with N₂/Ar for 15 min add_solvents->inert_atmosphere heating Heat to Reflux (e.g., 90-100 °C) with Vigorous Stirring inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring completion Reaction Complete monitoring->completion

Caption: Workflow for the Suzuki coupling reaction setup.

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent quenching of the catalyst. Assemble the three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: To the flask, add 2-bromopyridine (1.58 g, 10.0 mmol), (5-fluoro-2-methoxyphenyl)boronic acid (2.21 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%), and sodium carbonate (2.12 g, 20.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask. The use of degassed water is critical to minimize oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Seal the flask and purge the system with nitrogen or argon for 15 minutes to remove any residual oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 4-12 hours).

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Technical Discussion and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of each component.

  • Ligand: In this protocol, triphenylphosphine is part of the catalyst complex. For more challenging couplings, specialized ligands such as SPhos or XPhos can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.

  • Base: An inorganic base is essential for the activation of the boronic acid in the transmetalation step. Sodium carbonate is a cost-effective and efficient choice for this transformation. Other bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be used, with the latter often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane is an excellent choice due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point. Toluene or DMF can also be used as the organic solvent. The aqueous phase is necessary to dissolve the inorganic base.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood. 1,4-Dioxane is a suspected carcinogen and should be handled with care.

  • Inert Gas: Handle the palladium catalyst and set up the reaction under an inert atmosphere to prevent catalyst deactivation.

  • Reagent Handling: 2-Bromopyridine is toxic and an irritant. Boronic acids can be irritants. Handle all chemicals with caution and consult their respective Safety Data Sheets (SDS).

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Al-Masum, M. (2018). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Review. Synthetic Communications, 48(16), 1959-1970. [Link]

Application Notes & Protocols: 2-(5-Fluoro-2-methoxyphenyl)pyridine as a C^N Ligand for High-Efficiency Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Role of Fluorinated Phenylpyridines in Phosphorescent Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, owing to their superior contrast, vibrant colors, and design flexibility. At the heart of high-efficiency OLEDs are the emitter materials, which convert electrical charge into light. Phosphorescent heavy-metal complexes, particularly those of iridium(III) and platinum(II), are paramount in this field as they enable the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%.[1]

The performance of these organometallic emitters is critically dictated by the molecular architecture of their ligands. Cyclometalating ligands, which form a robust C-N chelate with the metal center, are central to defining the complex's photophysical properties. The 2-phenylpyridine (ppy) scaffold is a foundational C^N ligand, but its derivatives offer a vast landscape for tuning emission color, quantum efficiency, and operational stability.

This document provides a detailed guide on the application of 2-(5-Fluoro-2-methoxyphenyl)pyridine (abbreviated as f-mppy ) as a C^N ligand. The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring serves two primary purposes:

  • Fluorine Substitution : The strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) of the resulting iridium complex. This generally leads to a widening of the HOMO-LUMO energy gap, resulting in a blue-shift of the emission color, which is crucial for developing emitters across the visible spectrum.

  • Methoxy Substitution : The electron-donating methoxy group at the ortho-position can influence the steric and electronic properties of the ligand, impacting the complex's stability and emission characteristics.

Herein, we present a comprehensive set of protocols covering the synthesis of the f-mppy ligand, its incorporation into a representative iridium(III) complex, photophysical characterization, and the fabrication and analysis of a multilayer phosphorescent OLED (PhOLED).

II. Synthesis Pathway: From Ligand to Complex

The overall workflow involves a two-stage synthesis followed by purification and characterization. This ensures the high purity required for semiconductor applications.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Synthesis A Starting Materials (2-Chloropyridine, 5-Fluoro-2-methoxyphenylboronic acid) B Suzuki-Miyaura Cross-Coupling A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E f-mppy Ligand + IrCl3·nH2O D->E Purified Ligand F Cyclometalation & Dimer Formation E->F G Chloro-Bridged Dimer Intermediate F->G H Ancillary Ligand Addition (Acetylacetone) G->H I Final Complex Ir(f-mppy)2(acac) H->I J Purification (Sublimation) I->J

Diagram 1: Workflow for the synthesis of the f-mppy ligand and its Iridium(III) complex.

PART A: LIGAND SYNTHESIS PROTOCOL

Protocol 1: Synthesis of this compound (f-mppy)

This protocol details the synthesis of the C^N ligand via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: (Illustrative scheme: 2-chloropyridine couples with 5-fluoro-2-methoxyphenylboronic acid)

1. Materials & Reagents:

  • 5-Fluoro-2-methoxyphenylboronic acid (≥95%)[2]

  • 2-Chloropyridine (99%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol (200 proof)

  • Deionized Water

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Magnesium Sulfate (MgSO₄), anhydrous

2. Experimental Procedure:

  • Catalyst Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add toluene (100 mL). Bubble argon gas through the solvent for 20 minutes to degas.

  • Add Palladium(II) acetate (0.03 eq) and Triphenylphosphine (0.12 eq) to the flask under a positive pressure of argon. Stir the mixture at room temperature for 15 minutes. This in-situ formation of the Pd(PPh₃)₄ catalyst is a common and effective method.

  • Reagent Addition: To the catalyst mixture, add 2-chloropyridine (1.0 eq), followed by 5-fluoro-2-methoxyphenylboronic acid (1.1 eq).

  • Prepare a 2 M aqueous solution of Potassium Carbonate. Add the K₂CO₃ solution (3.0 eq) to the reaction flask, followed by ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

  • Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a viscous oil or solid. Purify by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART B: IRIDIUM(III) COMPLEX SYNTHESIS PROTOCOL

Protocol 2: Synthesis of bis2-(5-fluoro-2-methoxyphenyl)pyridinato-C,Niridium(III) [Ir(f-mppy)₂(acac)]

This is a standard two-step procedure for preparing heteroleptic iridium(III) complexes.

Reaction Scheme: (Illustrative scheme: 2 molecules of f-mppy react with IrCl3 to form a dimer, which then reacts with acetylacetone)

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer [(f-mppy)₂Ir(μ-Cl)]₂

  • Materials & Reagents:

    • This compound (f-mppy), from Protocol 1

    • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

    • 2-Ethoxyethanol, anhydrous

    • Deionized Water

    • Methanol

  • Procedure:

    • In a 100 mL round-bottom flask, suspend the f-mppy ligand (2.2 eq) and Iridium(III) chloride hydrate (1.0 eq) in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (e.g., 24 mL 2-ethoxyethanol, 8 mL water).

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Heat the reaction mixture to reflux (approx. 120 °C) under an argon atmosphere for 24 hours. A yellow-orange precipitate will form.

    • Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with water and then methanol to remove unreacted starting materials and solvent residues.

    • Dry the resulting yellow-orange solid, the chloro-bridged dimer, under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of the Final Complex Ir(f-mppy)₂(acac)

  • Materials & Reagents:

    • [(f-mppy)₂Ir(μ-Cl)]₂ dimer, from Step 1

    • Acetylacetone (acacH)

    • Sodium Carbonate (Na₂CO₃), anhydrous

    • 2-Ethoxyethanol, anhydrous

    • Dichloromethane (DCM)

    • Methanol

  • Procedure:

    • In a 100 mL round-bottom flask, suspend the iridium dimer (1.0 eq) in 2-ethoxyethanol (40 mL).

    • Add acetylacetone (2.5 eq) and sodium carbonate (5.0 eq) to the suspension.

    • Degas the mixture with argon for 20 minutes, then heat to reflux (approx. 120 °C) under argon for 12-18 hours. The solution should become clear and bright yellow-green.

    • Cool the reaction to room temperature and remove the solvent under high vacuum.

    • Dissolve the residue in dichloromethane and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate. Add methanol to precipitate the crude product.

    • Collect the yellow-green solid by vacuum filtration and wash with cold methanol.

    • Purification: For OLED applications, high purity is essential. The final complex must be purified by temperature-gradient vacuum sublimation.

III. Photophysical and Electrochemical Characterization

PropertySymbolExpected ValueTechniqueSignificance
Absorption (MLCT)λabs~450-500 nmUV-Vis SpectroscopyCorresponds to metal-to-ligand charge transfer transitions.
PhotoluminescenceλPL~510-530 nm (Green)PL SpectroscopyDetermines the emission color of the OLED.
PL Quantum YieldΦPL> 0.80 (in degassed solution)Integrating SphereMeasures the intrinsic emissive efficiency of the material.
Emission Lifetimeτ~1-2 µsTime-Resolved PLShort lifetimes help reduce efficiency roll-off at high brightness.
HOMO EnergyEHOMO-5.4 to -5.6 eVCyclic Voltammetry (CV)Governs hole injection from the hole transport layer (HTL).
LUMO EnergyELUMO-2.7 to -2.9 eVCV + Optical GapGoverns electron injection from the electron transport layer (ETL).

Note: These values are estimations derived from similar green-emitting Ir(III) complexes and should be experimentally verified.

PART C: OLED FABRICATION AND PERFORMANCE ANALYSIS

Protocol 3: Fabrication of a Multilayer Phosphorescent OLED

This protocol describes the fabrication of a thermally evaporated OLED device using Ir(f-mppy)₂(acac) as the phosphorescent dopant in an emissive layer (EML).

1. Device Architecture:

A well-designed multilayer structure is essential for efficient charge injection, transport, and recombination.

Diagram 2: Schematic of the multilayer OLED device structure.

2. Materials for Fabrication:

  • Substrate: Patterned Indium Tin Oxide (ITO) coated glass (Anode)

  • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

  • Hole Transport Layer (HTL): 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC)

  • Host Material (EML & HBL): 4,4',4"-Tris(carbazol-9-yl)triphenylamine (TCTA)

  • Emitter/Dopant (EML): Ir(f-mppy)₂(acac)

  • Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

3. Fabrication Procedure (Thermal Evaporation):

  • Substrate Cleaning: Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in a vacuum oven and treat with UV-Ozone for 10 minutes immediately before loading into the deposition chamber.

  • Vacuum Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Layer Deposition: Deposit the organic and inorganic layers sequentially without breaking vacuum.

    • Deposit HIL: HAT-CN at a rate of ~0.1 Å/s.

    • Deposit HTL: TAPC at a rate of ~1.5 Å/s.

    • Deposit HBL: TCTA at a rate of ~1.0 Å/s.

    • Co-deposit EML: Deposit the TCTA host and the Ir(f-mppy)₂(acac) dopant simultaneously from separate sources. The doping concentration is controlled by the relative deposition rates. For a 10 wt% doping level, maintain the host rate at ~1.8 Å/s and the dopant rate at ~0.2 Å/s.

    • Deposit ETL: TmPyPB at a rate of ~1.5 Å/s.

    • Deposit EIL: LiF at a rate of ~0.1 Å/s.

    • Deposit Cathode: Deposit Al at a rate of ~5 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Device Performance Analysis

The encapsulated devices should be tested in ambient conditions using a source measure unit (SMU) combined with a calibrated photodiode or spectroradiometer.

Expected Performance of a Green PhOLED with Ir(f-mppy)₂(acac):

Performance MetricSymbolExpected ValueSignificance
Turn-on Voltage (@ 1 cd/m²)Von< 3.0 VIndicates low energy barrier for charge injection.
Max. External Quantum Eff.EQEmax> 20%Overall device efficiency (photons out per electron in).
Max. Current EfficiencyηC> 60 cd/ALight output per unit of current.
Max. Power EfficiencyηP> 50 lm/WLight output per unit of power consumed.
Color Coordinates (CIE 1931)(x, y)(0.30, 0.61)Defines the precise green color of the emission.
Efficiency Roll-off-< 15% drop at 1000 cd/m²Measures the decrease in efficiency at high brightness levels.

Note: These performance metrics are representative of state-of-the-art green PhOLEDs using similar fluorinated phenylpyridine Ir(III) complexes and serve as a benchmark for a successfully fabricated device.

IV. Conclusion and Outlook

The this compound (f-mppy) ligand is a highly promising building block for the development of efficient phosphorescent emitters for OLEDs. The synthetic protocols provided herein offer a reliable pathway to produce both the ligand and its corresponding iridium(III) complex in high purity. The strategic placement of fluoro and methoxy substituents is expected to yield a green-emitting complex with high quantum efficiency and good operational stability. The outlined device architecture and fabrication protocol provide a robust framework for achieving high-performance PhOLEDs, with expected external quantum efficiencies exceeding 20%. Further optimization of both the ancillary ligand on the iridium complex and the host/transport materials within the device stack can lead to even greater performance, paving the way for next-generation displays and solid-state lighting solutions.

V. References

  • Ivanov, P., Petrova, P., & Tomova, R. (n.d.). SYNTHESIS OF NEW IRIDIUM (III) PHENYLPYRIDINE COMPLEX AND ITS OLED APPLICATION. Materials, methods & technologies. Available from: [Link]

  • Graf, M., et al. (2016). Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs. Journal of Materials Chemistry C, 4(17), 3738-3746. Available from: [Link]

  • Zhang, Y., et al. (2014). Photoluminescence and electroluminescence of iridium(iii) complexes with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands. Dalton Transactions, 43(2), 555-564. Available from: [Link]

  • Xia, C., et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 26(15), 4486. Available from: [Link]

  • Lai, C.-C., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. iScience, 24(10), 103102. Available from: [Link]

  • Li, J., et al. (2021). Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. Molecules, 26(21), 6667. Available from: [Link]

  • Lee, J., et al. (2020). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods, 12(35), 4344-4350. Available from: [Link]

Sources

Application Notes & Protocols: Catalytic Applications of 2-(5-Fluoro-2-methoxyphenyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Design of the 2-(5-Fluoro-2-methoxyphenyl)pyridine Ligand

The this compound ligand is a sophisticated bidentate, monoanionic "N^C" cyclometalating ligand. Its utility in catalysis stems from a carefully balanced set of electronic and steric properties engineered into its structure. The pyridine nitrogen provides a strong dative bond to the metal center, while the phenyl ring, upon ortho-C-H activation (cyclometalation), forms a highly stable, covalent metal-carbon bond. This combination creates a robust five-membered metallacycle, a key feature for catalytic stability.

The substituents on the phenyl ring are not merely decorative; they are functional tuning elements:

  • 5-Fluoro Group: The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the complex, influencing the redox potential of the metal center and the energy levels of its molecular orbitals. This is particularly crucial in photoredox catalysis, where it can fine-tune excited-state energies.[1]

  • 2-Methoxy Group: This ortho-methoxy group serves a dual purpose. Electronically, it is a donating group, which can influence the electron density at the metal center. Sterically, its position directs the C-H activation to the specific ortho-carbon, preventing ambiguity and ensuring the regioselective formation of a single, well-defined catalyst isomer.

Complexes derived from this ligand, particularly with late transition metals like Iridium, Palladium, and Ruthenium, have emerged as powerful catalysts for a range of challenging organic transformations. This guide provides an in-depth exploration of their synthesis and application in key catalytic domains.

Synthesis of a Representative Iridium(III) Precatalyst

The synthesis of catalysts based on this compound typically involves the reaction of the protonated ligand with a suitable metal precursor. For Iridium(III) photocatalysts, a common and effective strategy is the reaction with a dimeric iridium precursor, such as [IrCp*Cl₂]₂. The presence of a mild base is crucial to facilitate the deprotonation of the phenyl C-H bond for cyclometalation.

Protocol 2.1: Synthesis of [Ir(Cp)(ppy-F-OMe)Cl]*

This protocol describes the synthesis of a representative chloro-bridged dimer and its subsequent reaction with the this compound ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • This compound (ppy-F-OMe)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Part A: Synthesis of [IrCp*Cl₂]₂ Dimer

  • In a 100 mL Schlenk flask, combine IrCl₃·xH₂O (1.0 mmol) and pentamethylcyclopentadiene (2.5 mmol).

  • Add 30 mL of anhydrous methanol.

  • Heat the mixture to reflux under an inert atmosphere (Argon) for 48 hours. The solution will turn from dark brown to a clear, bright orange/red.

  • Cool the reaction mixture to room temperature, then place it in a freezer (-20 °C) for 4 hours to precipitate the product.

  • Filter the resulting orange-red solid, wash with a small amount of cold methanol, and dry under vacuum. The product is the [IrCp*Cl₂]₂ dimer.

Part B: Synthesis of the Monomeric Complex [Ir(Cp)(ppy-F-OMe)Cl]*

  • In a 50 mL Schlenk flask, dissolve the [IrCp*Cl₂]₂ dimer (0.10 mmol) and this compound (0.22 mmol, 1.1 eq per Ir center) in 20 mL of anhydrous dichloromethane.

  • Add anhydrous potassium carbonate (0.50 mmol) to the mixture. The K₂CO₃ acts as the base to facilitate the C-H activation step.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.[1]

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the inorganic base and any insoluble residues.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired complex as a bright yellow or orange solid.

Application I: Photocatalytic Transformations with Iridium(III) Complexes

Iridium(III) complexes containing cyclometalating ligands like this compound are renowned photocatalysts.[1] Their exceptional photophysical properties, including strong absorption of visible light, long-lived triplet excited states, and tunable redox potentials, make them highly effective for initiating single-electron transfer (SET) or energy transfer processes.[1][2]

Causality & Mechanistic Insight: Upon absorption of a photon, the Ir(III) complex is promoted to an excited state, [Ir(III)]*. This excited state is both a more potent oxidant and a more potent reductant than the ground state. It can engage with a substrate in one of two primary ways:

  • Oxidative Quenching: The excited catalyst accepts an electron from a substrate (reductant), generating a reduced [Ir(II)] species and a radical cation of the substrate.

  • Reductive Quenching: The excited catalyst donates an electron to a substrate (oxidant), forming an oxidized [Ir(IV)] species and a radical anion of the substrate.

The resulting highly reactive radical ions then proceed through the desired chemical transformation, and the iridium catalyst is returned to its ground state by a subsequent redox event, closing the catalytic cycle.

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle Ir_III Ir(III) Ground State Ir_III_star [Ir(III)]* Excited State Ir_III->Ir_III_star hν (Visible Light) Ir_II Ir(II) Species Ir_III_star->Ir_II SET Ir_IV Ir(IV) Species Ir_III_star->Ir_IV SET Substrate_R Substrate (R) Substrate_O Substrate (O) Ir_II->Ir_III Regeneration Ir_IV->Ir_III Regeneration Product_R Product (R+•) Substrate_R->Product_R Oxidation Product_O Product (O-•) Substrate_O->Product_O Reduction

Caption: General workflow for Ir(III)-photocatalyzed reactions.

Protocol 3.1: Photocatalytic Aerobic Oxidation of a Secondary Amine

This protocol details a representative photocatalytic reaction using the synthesized iridium complex. The choice of an aerobic oxidation is illustrative of the catalyst's ability to interface with common, environmentally benign oxidants like molecular oxygen.

Materials:

  • [Ir(Cp*)(ppy-F-OMe)Cl] (Catalyst)

  • N-benzyl-4-methoxyaniline (Substrate)

  • Acetonitrile (MeCN), HPLC grade

  • Blue LED light source (e.g., 450 nm)

  • Schlenk tube or vial with a magnetic stir bar

  • Balloon filled with Oxygen (or air)

Procedure:

  • In a Schlenk tube, dissolve N-benzyl-4-methoxyaniline (0.20 mmol) and the iridium catalyst (0.002 mmol, 1 mol%) in 4 mL of acetonitrile.

  • Seal the tube with a septum.

  • Bubble oxygen through the solution for 5 minutes. Replace the needle with a balloon of oxygen to maintain an oxygen atmosphere.

  • Place the reaction vessel approximately 5 cm from the blue LED light source. Use a small fan to maintain the reaction temperature at approximately 25 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the corresponding imine product.

Application II: Palladium-Catalyzed C-H Activation and Functionalization

Complexes of 2-phenylpyridine ligands with palladium are workhorses in the field of C-H activation.[3] The ligand acts as a directing group, positioning the palladium catalyst at the ortho-C-H bond of the phenyl ring for selective cleavage and subsequent functionalization. This strategy avoids the need for pre-functionalized substrates (e.g., halides or boronic acids), offering a more atom- and step-economical synthetic route.[4]

Causality & Mechanistic Insight: The catalytic cycle typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[4] A Pd(II) precatalyst coordinates to the pyridine nitrogen. A carboxylate or other basic ligand assists in abstracting the ortho-proton while the Pd center coordinates to the carbon, forming a stable palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., an alkyne, alkene, or organometallic reagent) in an oxidative addition or insertion step. A final reductive elimination step forms the C-C or C-X bond and regenerates the active Pd(II) catalyst.

G Start Pd(II) Precatalyst + Substrate Coord Coordination Complex Start->Coord Coordination CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base-Assisted C-H Activation Palladacycle Palladacycle Intermediate CMD->Palladacycle Coupling Reaction with Coupling Partner (X-Y) Palladacycle->Coupling Pd_IV Pd(IV) Intermediate Coupling->Pd_IV Oxidative Addition/ Insertion RE Reductive Elimination Pd_IV->RE Product Functionalized Product RE->Product Catalyst_Regen Regenerated Pd(II) RE->Catalyst_Regen Catalyst_Regen->Start Enters next cycle

Caption: General catalytic cycle for Pd-catalyzed C-H functionalization.

Protocol 4.1: Palladium-Catalyzed Direct Arylation of this compound

This protocol outlines a direct arylation reaction, a powerful C-H functionalization method for forming biaryl structures.

Materials:

  • This compound (Substrate)

  • 4-Iodotoluene (Coupling Partner)

  • Palladium(II) acetate [Pd(OAc)₂] (Precatalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • Pivalic acid (PivOH) (Additive)

  • N,N-Dimethylacetamide (DMA) (Solvent)

  • Argon or Nitrogen gas supply

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add this compound (0.5 mmol), 4-iodotoluene (0.6 mmol, 1.2 eq), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • Add pivalic acid (0.15 mmol, 30 mol%). The carboxylate additive is crucial for facilitating the C-H activation step.[4]

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add 2.0 mL of anhydrous DMA via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 16-24 hours.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ortho-arylated product.

Application III: Transfer Hydrogenation of Carbonyls

Complexes of 2-phenylpyridine-type ligands with Iridium and Ruthenium are also highly effective catalysts for transfer hydrogenation.[1][5] This process reduces aldehydes and ketones to their corresponding alcohols using a simple hydrogen donor, such as isopropanol or formic acid, thereby avoiding the need for high-pressure gaseous hydrogen.

Causality & Mechanistic Insight: The catalytic cycle involves the formation of a metal-hydride species. The Ir(III) or Ru(II) precatalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to generate a reactive metal-hydride intermediate and a byproduct (e.g., acetone). This metal-hydride then delivers the hydride to the carbonyl carbon of the substrate (e.g., a ketone) through a six-membered, concerted transition state. The resulting metal-alkoxide is then protonated by the hydrogen donor, releasing the alcohol product and regenerating the catalyst for the next cycle.

Protocol 5.1: Iridium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • [Ir(Cp*)(ppy-F-OMe)Cl] (Precatalyst)

  • Acetophenone (Substrate)

  • Isopropanol (i-PrOH) (Hydrogen source and solvent)

  • Potassium hydroxide (KOH) (Base/Co-catalyst)

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask, prepare a solution of KOH (0.05 mmol) in isopropanol (5 mL).

  • In a separate flask, dissolve the iridium precatalyst (0.005 mmol, 0.5 mol%) and acetophenone (1.0 mmol) in isopropanol (5 mL).

  • Transfer the catalyst/substrate solution to the basic isopropanol solution under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the 1-phenylethanol product. The product can be further purified by chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative performance data for catalysts of this class in the applications described. Data is compiled from literature on analogous systems to provide a predictive framework.

ApplicationCatalyst SystemSubstrateCoupling Partner/H-DonorTemp (°C)Yield (%)Reference Analogy
Photocatalysis [Ir(ppy)₂-(dtbbpy)]⁺-typeSecondary AmineO₂ (air)25>90[1]
C-H Arylation Pd(OAc)₂ / Ligand2-PhenylpyridineAryl Iodide12070-95[3][4]
Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂ / LigandAcetophenonei-PrOH80>95[5]
Transfer Hydrogenation [IrCp*Cl(N^O)]-typeKetonesi-PrOH80>99[1]

References

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transform
  • Mechanistic understanding of catalysis by combining mass spectrometry and computation.
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
  • Mechanistic investig
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Photocatalytic activity under visible light of five functionalized materials with an iridium(III) complex. Universidad de La Rioja.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
  • Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study.

Sources

Application Notes and Protocols for C-H Activation using 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic C-H Functionalization of a Privileged Scaffold

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. The 2-arylpyridine motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for its direct and selective derivatization are of paramount importance. This guide provides a detailed technical overview of the conditions and protocols for the transition-metal-catalyzed C-H activation of 2-(5-fluoro-2-methoxyphenyl)pyridine.

The substrate, this compound, presents a unique case for regioselective C-H functionalization. The pyridine nitrogen atom acts as a powerful directing group, favoring the activation of the ortho-C-H bond on the phenyl ring. The substituents on the phenyl ring—an ortho-methoxy group and a meta-fluoro group—play crucial roles in modulating the reactivity and selectivity of these transformations. The bulky methoxy group sterically disfavors C-H activation at the C6' position, thereby reinforcing the directing effect of the pyridine towards the C2' position. The electron-withdrawing fluoro group can influence the overall electronic properties of the aromatic ring, impacting reaction rates.

This document will detail protocols for various C-H functionalization reactions, including trifluoromethylthiolation, arylation, and borylation, providing insights into the mechanistic rationale behind the choice of catalysts, reagents, and reaction conditions.

Mechanistic Rationale: The Role of the Pyridine Directing Group

Transition metal-catalyzed C-H activation of 2-arylpyridines predominantly proceeds through a chelation-assisted mechanism. The nitrogen atom of the pyridine ring coordinates to the metal center, leading to the formation of a five-membered cyclometalated intermediate.[1][2] This process, often referred to as cyclometalation, is a key step that brings the metal catalyst in close proximity to the ortho-C-H bonds of the phenyl ring, facilitating their cleavage. This directed activation ensures high regioselectivity, which is a significant advantage over classical electrophilic aromatic substitution reactions.[3][4][5]

G cluster_0 Chelation-Assisted C-H Activation Substrate This compound Intermediate Cyclometalated Intermediate Substrate->Intermediate Coordination & C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd(II), Rh(III), Ir(I)) Catalyst->Intermediate Product Functionalized Product Intermediate->Product Functionalization Step Functionalization Reagent (e.g., Ar-I, Olefin, B2pin2) Functionalization->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst

Figure 1: Generalized workflow for pyridine-directed C-H activation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Trifluoromethylthiolation

This protocol is adapted from a demonstrated palladium-catalyzed trifluoromethylthiolation of a structurally similar substrate, 2-(4-ethoxy-3-fluorophenyl)pyridine, and is expected to yield the corresponding ortho-trifluoromethylthiolated product with high regioselectivity.[6] The pyridine directs the palladium catalyst to the C2' position, and the steric bulk of the methoxy group at C6' further ensures selectivity.

Reaction Scheme:

Materials:

  • This compound

  • N-(Trifluoromethylthio)phthalimide (or other suitable SCF₃ source)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), N-(Trifluoromethylthio)phthalimide (1.5 equiv), Pd(OAc)₂ (5 mol%), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcome:

The reaction is expected to provide the desired ortho-trifluoromethylthiolated product in moderate to good yield, with high regioselectivity for the C2' position.

Data Summary Table:

Catalyst LoadingReagent Equiv.Base Equiv.Temperature (°C)Expected YieldReference
5 mol% Pd(OAc)₂1.52.012060-80%[6]
Protocol 2: Palladium-Catalyzed Ortho-Arylation

This generalized protocol for the direct arylation of 2-arylpyridines is based on well-established methodologies.[7][8] The reaction utilizes a palladium catalyst and an aryl iodide as the coupling partner. The pyridine directing group ensures high ortho-selectivity.

Reaction Scheme:

Materials:

  • This compound

  • Aryl Iodide (e.g., 4-iodotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Pivalate (KOPiv)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOPiv (2.0 equiv) to a dry reaction vessel.

  • Add anhydrous DMA.

  • Seal the vessel and heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium(II) Acetate: A common and effective palladium precursor for C-H activation.

  • Potassium Pivalate: Acts as both a base and a ligand that can facilitate the C-H activation step through a concerted metalation-deprotonation mechanism.

  • Aryl Iodide: A highly reactive arylating agent in palladium-catalyzed cross-coupling reactions.

G cluster_1 Palladium-Catalyzed Arylation Cycle Pd(II) Pd(OAc)₂ Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle C-H Activation Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Oxidative Addition Substrate This compound Substrate->Palladacycle ArI Aryl Iodide ArI->Pd(IV) Product Arylated Product Pd(IV)->Product Reductive Elimination Product->Pd(II) Regeneration

Figure 2: Catalytic cycle for palladium-catalyzed ortho-arylation.

Protocol 3: Iridium-Catalyzed Ortho-Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality, which can be further derivatized through Suzuki-Miyaura cross-coupling and other transformations.[2][8][9][10][11] The regioselectivity is typically governed by steric factors, making the less hindered ortho-C-H bond the primary site of borylation.

Reaction Scheme:

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

  • Cyclohexane (anhydrous)

Procedure:

  • In an inert atmosphere glovebox, combine this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) in a reaction vial.

  • Add anhydrous cyclohexane.

  • Seal the vial and heat the mixture at 80 °C for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by flash chromatography on silica gel (with care to avoid hydrolysis of the boronic ester).

Expert Insights:

  • The iridium catalyst, in conjunction with the dtbpy ligand, is highly effective for sterically directed C-H borylation.

  • The reaction is generally tolerant of a wide range of functional groups.

  • The resulting boronic ester is a versatile intermediate for further synthetic transformations.

Data Summary Table:

Catalyst LoadingLigand LoadingReagent Equiv.Temperature (°C)Expected YieldReference
1.5 mol% [Ir(cod)OMe]₂3.0 mol% dtbpy1.28070-90%[2][8][9][10][11]

Conclusion and Future Outlook

The C-H activation of this compound offers a powerful and direct route to a variety of functionalized derivatives that are of significant interest in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The interplay of the pyridine directing group with the electronic and steric effects of the phenyl ring substituents allows for a high degree of control over regioselectivity. Future work in this area will likely focus on expanding the scope of compatible functional groups, developing more sustainable and cost-effective catalytic systems, and exploring enantioselective C-H activation to access chiral biaryl compounds.

References

  • Joy, J., Demina, T. D., Durgi, A. K., & Vijayan, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15, 11065-11084. [Link]

  • Gu, S., Chen, C., & Chen, W. (2009). Ortho-Functionalization of 2-Phenoxypyrimidines via Palladium-Catalyzed C−H Bond Activation. The Journal of Organic Chemistry, 74(19), 7633–7636.
  • Roşca, S. C., Păunescu, D., & Ryabov, A. D. (2014). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions, 43(34), 13016–13025.
  • Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (2013). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp2 C−H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives.
  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327.
  • Wei, W., Mailyan, A., & Chen, Y. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(3), 875-879.
  • Honraedt, A., Niwetmarin, W., Gotti, C., Campello, H. R., & Gallagher, T. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. European Journal of Organic Chemistry, 2018(31), 4272-4276.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Anbarasan, P., Schupp, T., & Neumann, H. (2018). Palladium-Catalyzed Ortho-Trifluoromethylthiolation of 2-Arylpyridines. Chemistry–A European Journal, 24(5), 1058-1061.
  • Chotana, G. A. (2017). Iridium-catalyzed C-H borylation of substituted pyridines. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 254.
  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C−H Bond Borylation of Arenes and Hetarenes Catalyzed by Iridium Complexes. Chemical Reviews, 110(2), 890-931.
  • Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. Journal of the American Chemical Society, 138(8), 2520–2523.
  • Li, W., Yin, Z., Jiang, X., & Sun, P. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of organic chemistry, 76(20), 8543–8548.
  • Le, C. M., Kattamuri, P. V., & Guntreddi, T. (2021). Palladium-Catalyzed C(sp2)–H Arylation of C–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26233–26241.
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of Axially Chiral Biaryls via Transition-Metal-Catalyzed Asymmetric C–H Functionalization. Accounts of Chemical Research, 49(4), 635–645.
  • Krajnc, A., & Mali, G. (2020). Shape-selective activation of C-H bonds in synthesis of biaryls.
  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)‐Catalyzed C−H Functionalization of Arenes with Phenyl Boronic Acids.
  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalization: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345.
  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐catalyzed C–H activation/C–C cross‐coupling reactions: versatility and practicality.

Sources

Application Note: Solvent Systems for the Coordination of 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and process optimization for synthesizing Iridium(III) and Platinum(II) complexes using 2-(5-Fluoro-2-methoxyphenyl)pyridine (hereafter 5F-2OMe-ppy ).

While standard protocols for 2-phenylpyridine (ppy) utilize aqueous 2-ethoxyethanol, the 5F-2OMe-ppy ligand presents specific physicochemical challenges:

  • Regio-steric Constraints: The ortho-methoxy group (position 2) blocks one of the two potential C-H activation sites, forcing cyclometalation to occur exclusively at the C6 position.

  • Electronic Push-Pull: The electron-withdrawing fluorine (position 5) and electron-donating methoxy group create a unique electronic landscape that alters the acidity of the target C-H bond.

  • Solubility Profile: The fluorination increases lipophilicity, rendering standard aqueous mixtures less effective for initial ligand solubilization.

This protocol recommends a High-Boiling Glycol Ether System to overcome the activation energy barrier imposed by the steric bulk of the methoxy group.

Physicochemical Analysis & Solvent Logic

Ligand Structural Constraints

The coordination of 5F-2OMe-ppy is a cyclometalation reaction involving C-H bond activation.

  • The Steric Block: The methoxy group at the C2 position of the phenyl ring creates significant steric hindrance near the pyridine-phenyl bond. This prevents the metal center from approaching the C2 side, forcing the reaction to the C6 position.

  • The Kinetic Consequence: This regioselectivity requires higher thermal energy to drive the ligand rearrangement and subsequent C-H insertion. Low-boiling solvents (<100°C) often result in incomplete conversion or mono-coordinated byproducts.

Solvent Selection Matrix

We categorize solvents based on their ability to solubilize the lipophilic ligand while maintaining a high enough boiling point to drive the kinetically difficult C-H activation.

Solvent ClassRepresentative SolventBoiling Point (°C)Suitability for 5F-2OMe-ppyRationale
Class A (Standard) 2-Ethoxyethanol / Water (3:1) 135 (mixture)Moderate Standard Nonoyama condition. May be too polar for the fluorinated ligand, leading to precipitation before reaction.
Class B (High-T) 2-(2-Ethoxyethoxy)ethanol (Carbitol) 202High Excellent solubility for fluorinated aromatics. High BP drives difficult C-H activation.
Class C (Viscous) Glycerol 290Low Too viscous; difficult to remove during workup. Only use if Class B fails.
Class D (Green) Propylene Glycol 188High Non-toxic alternative to ethoxyethanol. Good solubility profile.

Detailed Protocol: Synthesis of the Chloro-Bridged Dimer

Target Molecule:



Reagents & Materials
  • Iridium Source: Iridium(III) chloride hydrate (

    
    ) - Note: Determine precise Ir content (usually ~52-54%) for stoichiometry.
    
  • Ligand: this compound (2.2 - 2.4 equivalents relative to Ir).

  • Solvent System: 2-Ethoxyethanol (pure) or 2-(2-Ethoxyethoxy)ethanol. Avoid adding water initially to ensure ligand dissolution.

  • Atmosphere: Nitrogen or Argon (strictly degassed).

Step-by-Step Methodology

Step 1: Solubilization (The Critical Deviation)

  • Standard Method: Mix solvent, water, IrCl3, and ligand.

  • Optimized for 5F-2OMe-ppy: Dissolve the ligand in the pure organic solvent (e.g., 15 mL 2-ethoxyethanol per mmol Ir) first at 40°C. Once clear, add the

    
    .
    
    • Reasoning: The fluorinated ligand is hydrophobic. Adding water too early causes the ligand to oil out or precipitate, preventing reaction with the ionic metal salt.

Step 2: The Water Addition

  • Add degassed DI water dropwise to the stirring mixture until a ratio of 3:1 (Solvent:Water) is reached.

  • Observation: If the solution turns cloudy, stop water addition and add more organic solvent until clear.

Step 3: Thermal Activation

  • Heat the mixture to reflux (130°C for 2-ethoxyethanol).

  • Time: 24 - 36 hours.

  • Note: This is significantly longer than the standard 12-15 hours for unsubstituted ppy due to the steric hindrance of the methoxy group.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Add 5-10 mL of water to force precipitation of the dimer.

  • Filter the yellow/orange precipitate.

  • Wash Sequence (Critical):

    • Water (removes unreacted IrCl3).

    • Methanol (cold, 2x 5 mL) - Removes unreacted organic ligand.

    • Hexane/Ether - Dries the solid.

Mechanism & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and the reaction pathway, highlighting the specific steric challenge of the methoxy group.

SolventSelection cluster_mech Mechanistic Constraint Start Start: 5F-2OMe-ppy Ligand CheckSolubility Check Ligand Solubility in Aqueous Alcohol Start->CheckSolubility Decision1 Soluble? CheckSolubility->Decision1 PathStandard Standard Route: 2-Ethoxyethanol/H2O (3:1) Reflux 110°C Decision1->PathStandard Yes (Low F content) PathOptimized Optimized Route: Pure Glycol Ether -> Then H2O Reflux >130°C Decision1->PathOptimized No (High F/Lipophilic) StericCheck Steric Barrier Check: Is 2-OMe blocking C-H site? PathStandard->StericCheck PathOptimized->StericCheck Reaction Cyclometalation (C-H Activation at C6) StericCheck->Reaction Requires High T (Kinetic Control) MechDetail 2-OMe group blocks C2. Ir must rotate to activate C6. High boiling solvent overcomes rotational barrier. StericCheck->MechDetail Result Precipitation of Chloro-Bridged Dimer Reaction->Result

Figure 1: Decision tree for solvent selection emphasizing the deviation required for lipophilic, sterically hindered ligands.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Black Precipitate Iridium decomposition (Colloidal Ir)Oxygen leak or temperature too high without sufficient ligand. Action: Regas rigorously; ensure ligand excess (2.5 eq).
Low Yield / Oily Product Incomplete C-H activationReaction temperature too low. Action: Switch solvent to 2-(2-ethoxyethoxy)ethanol (BP 202°C) to drive the reaction.
Unreacted Ligand in Product Poor washingLigand is highly lipophilic. Action: Increase volume of Methanol wash or use warm Ethanol wash (carefully, to avoid dissolving dimer).

References

  • Nonoyama, M. (1974). "Chelating behavior of 2-phenylpyridine derivatives." Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link

    • The foundational text for the "Nonoyama Reaction" using 2-ethoxyethanol.
  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704-1711. Link

    • Establishes the standard protocols for substituted phenylpyridine ligands.
  • Sprouse, S., et al. (1984). "Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of Ir(III) and Rh(III)." Journal of the American Chemical Society, 106(22), 6647-6653. Link

    • Provides mechanistic insight into the C-H activ
  • Maindron, T., et al. (2016). "Phenylpyridine-based Iridium complexes: Effects of the substitution pattern." Science and Technology of Advanced Materials, 17(1). Link

    • Specifically discusses the electronic and steric impacts of substituents like Fluorine and Methoxy groups on Iridium coordin

Troubleshooting & Optimization

Improving yield of 2-(5-Fluoro-2-methoxyphenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Synthesis Guide Ticket ID: #SM-FMP-001 Subject: Yield Optimization for 2-(5-Fluoro-2-methoxyphenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering low yields in the synthesis of This compound .[1] This is a classic "deceptively simple" biaryl coupling. While it appears standard, the combination of an electron-deficient 2-pyridyl halide and an electron-rich, ortho-substituted boronic acid creates a "perfect storm" for two specific failure modes: Protodeboronation and Transmetallation Stalling .[1]

This guide moves beyond generic recipes to address the specific steric and electronic clashes inherent to your target molecule.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, you must identify how the reaction is failing. Use this decision matrix to diagnose your crude reaction mixture (LCMS/NMR).

Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Crude Mixture Q1 Is 2-Halopyridine consumed? Start->Q1 Q2 Is Boronic Acid consumed? Q1->Q2 Yes Result1 Issue: Oxidative Addition Failure (Catalyst Poisoning or Deactivation) Q1->Result1 No Result2 Issue: Protodeboronation (Hydrolysis of C-B bond) Q2->Result2 Yes (Product Low) Result3 Issue: Homocoupling or Reductive Elimination Stall Q2->Result3 No (Stalled)

Figure 1: Diagnostic logic for Suzuki coupling failure modes.

Module 2: The Core Problem – Protodeboronation

The Issue: The 2-methoxy group on your boronic acid facilitates protodeboronation .[1] The basic conditions required for the Suzuki coupling also catalyze the hydrolysis of the C-B bond, replacing it with a proton before the cross-coupling can occur. This leaves you with 4-fluoroanisole (the byproduct) and unreacted pyridine.[1]

The Mechanism: The ortho-methoxy group acts as a Lewis base, coordinating to the boron center or increasing electron density, which stabilizes the transition state for protonolysis.

The Solution:

  • Switch Boron Source: If using the boronic acid, switch to the Pinacol Ester or MIDA Boronate . These slow-release mechanisms protect the boron species until transmetallation.[1]

  • Anhydrous Conditions: Minimize water. Use anhydrous dioxane or toluene with only stoichiometric water (if using K3PO4[1]·H2O, the hydrate water is often sufficient).

Module 3: Optimized Protocol

This protocol utilizes SPhos Pd G2 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (SPhos) is critical here because it creates a "pocket" that facilitates the coupling of sterically hindered ortho-substituted partners while preventing the pyridine nitrogen from poisoning the palladium center.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromopyridine Electrophile1.0 equivChloropyridine is cheaper but requires higher temp.
(5-Fluoro-2-methoxyphenyl)boronic acid Nucleophile1.5 - 2.0 equivExcess is required to outcompete protodeboronation.[1]
SPhos Pd G2 Catalyst0.02 - 0.05 equivActive at mild temps; air stable precatalyst.[1]
K3PO4 (Tribasic) Base2.0 - 3.0 equivFinely ground.[1] Weaker bases (Carbonates) may be too slow.[1]
1,4-Dioxane / Water Solvent4:1 RatioDegassed thoroughly.[1]
Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes.[1] Oxygen promotes homocoupling and catalyst death.

  • Charging: Add 2-bromopyridine (1.0 eq), boronic acid (1.5 eq), and K3PO4 (2.0 eq) to the vial.

  • Catalyst Addition: Add SPhos Pd G2 (2-5 mol%).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If the boronic acid is consumed but starting halide remains, add another 0.5 eq of boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1]

Why SPhos? The ortho-methoxy group on the phenyl ring and the nitrogen on the pyridine ring create significant steric bulk and coordination challenges.[1] SPhos is electron-rich (facilitating oxidative addition of the pyridine) and bulky (accelerating reductive elimination of the congested biaryl product).

Module 4: Purification & Palladium Removal

Pyridine derivatives are notorious for binding residual Palladium, leading to colored products and failed purity tests.

Q: My product is dark/brown even after a column. How do I fix this? A: You have residual Palladium coordinating to the pyridine nitrogen.[1]

Protocol:

  • Dissolve the crude oil in THF or Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol or MP-TMT scavenger resin (0.5 g per 1 g of crude).[1]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad (or Celite).[1]

  • Proceed to column chromatography (Hexanes/EtOAc gradient).[1]

Module 5: Mechanistic Visualization

Understanding the cycle helps you visualize where the "stall" occurs.

CatalyticCycle Figure 2: Catalytic Cycle. Red box indicates the stall point due to ortho-sterics. Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Substrate 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Target Biaryl RedElim->Product Substrate1 2-Bromopyridine Substrate1->OxAdd Substrate2 Boronic Acid (Base Activated) Substrate2->TransMet

Figure 2: The steric bulk of the 2-methoxy group slows down Transmetallation, allowing protodeboronation to compete.[1] This is why excess boronic acid is required.

References

  • SPhos Pd G2 Utility: Sigma-Aldrich.[1][2] "SPhos Pd G2 Product Information & Applications." Accessed February 12, 2026. Link

  • Heteroaryl Coupling Optimization: National Institutes of Health (PMC).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accessed February 12, 2026. Link

  • Protodeboronation Mechanisms: Wikipedia. "Protodeboronation: Mechanisms and Mitigation."[1] Accessed February 12, 2026. Link

  • Palladium Scavenging: Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium."[1][3][4][5][6] Accessed February 12, 2026. Link

  • General Suzuki Reviews: Royal Society of Chemistry.[1] "A general catalyst for Suzuki–Miyaura reactions of aryl and heteroaryl chlorides in water."[7] Accessed February 12, 2026. Link

Sources

Resolving solubility issues of 2-(5-Fluoro-2-methoxyphenyl)pyridine in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Fluoro-2-methoxyphenyl)pyridine

Context: Ligand Synthesis & Purification for Organometallic Applications
Diagnostic Framework: Understanding the Solubility Landscape

The Core Problem: Users typically encounter one of two opposing solubility issues with this compound (F-ppy) in ethanol:

  • Insolubility of Crude Material: The crude solid from Suzuki coupling fails to fully dissolve in hot ethanol.

  • Oiling Out (Phase Separation): The compound dissolves hot but separates as a viscous oil rather than crystals upon cooling.

The Mechanism:

  • Molecular Interaction: This compound is a lipophilic biaryl system. The pyridine nitrogen (acceptor) and methoxy group (donor) provide moderate polarity, but the fluorinated phenyl ring drives hydrophobicity.

  • Solvent Mismatch: Ethanol is a polar protic solvent (High Hydrogen Bonding parameter,

    
    ). F-ppy has a low 
    
    
    
    .
    • Result: Ethanol is a "marginal" solvent—excellent for recrystallization (high temperature coefficient) but prone to inducing "oiling out" if the solution enters the metastable zone too quickly.

  • Inorganic Interference: Crude material often contains inorganic salts (NaBr, K3PO4) from synthesis that are insoluble in ethanol, mimicking "insolubility" of the target compound.

Troubleshooting Guide (FAQ Format)
Scenario A: The Material Won't Dissolve

Q: I am heating the crude solid in ethanol to reflux, but a significant amount of white solid remains. Is my compound insoluble? A: Likely not. The remaining solid is probably inorganic salt (e.g., Sodium Bromide or Potassium Phosphate) trapped in the organic lattice during the workup.

  • Verification: Filter a small aliquot of the hot suspension. Evaporate the filtrate. If you recover your product, the undissolved solid is salt.

  • The Fix: Perform a "Hot Filtration" . Heat the ethanol suspension to reflux, filter through a pre-heated celite pad or sintered glass funnel to remove salts, then proceed with crystallization of the filtrate.

Q: The material is pure but dissolves very slowly at room temperature. A: The crystal lattice energy of fluorinated biaryls is often high due to


 stacking.
  • The Fix: Use Sonication (40 kHz for 10 mins) to break particle agglomerates, followed by gentle warming (40°C). If preparing a stock solution, add 5-10% Dichloromethane (DCM) or Toluene to disrupt the lattice before diluting with ethanol.

Scenario B: The Material "Oils Out" (Liquid-Liquid Phase Separation)

Q: Upon cooling my hot ethanol solution, the product separates as a yellow oil at the bottom instead of crystals. A: This is "Oiling Out," caused by the solution temperature dropping below the Liquid-Liquid Phase Separation (LLPS) boundary before crossing the Solubility curve.

  • Immediate Rescue: Reheat until the oil dissolves. Add a "seed crystal" of pure material at the cloud point (just as it starts to turn hazy).

  • Prevention: You are likely using too little solvent (supersaturation is too high). Increase the ethanol volume by 20% or add a co-solvent (see Protocol 1).

Q: Can I use water to force precipitation? A: Yes, but proceed with caution. Adding water to an ethanolic solution of F-ppy increases the polarity dramatically. If added too fast, it forces the hydrophobic F-ppy out as an amorphous gum/oil.

  • The Fix: Add water dropwise to the hot solution only until a faint turbidity persists, then let it cool slowly without stirring.

Standard Operating Protocols (SOPs)
Protocol 1: Optimized Recrystallization (Ethanol/Water System)

Best for high-purity isolation after column chromatography.

  • Dissolution: Place 1.0 g of crude F-ppy in a flask. Add Ethanol (absolute) in 5 mL portions while heating to reflux (80°C).

    • Target: Minimum volume to dissolve fully at reflux (approx. 10-15 mL/g).

  • Hot Filtration (Optional): If insolubles persist, filter hot (as per Scenario A).

  • Nucleation Point: Remove from heat. While still hot (~70°C), add deionized water dropwise.

    • Stop point: The moment a faint, permanent cloudiness appears.

    • Re-solvation: Add 0.5 mL of Ethanol to clear the cloudiness.

  • Crystallization: Allow the flask to cool to Room Temperature (RT) in a water bath (do not use ice yet).

    • Critical Step: If oil droplets form, scratch the glass side with a spatula or add a seed crystal immediately.

  • Maturation: Once solid crystals form at RT, move to a fridge (4°C) for 2 hours.

  • Isolation: Filter cold. Wash with 1:1 Ethanol/Water (cold).

Protocol 2: The "Oiling Out" Rescue (Ethanol/Hexane System)

Best for stubborn oils or low-melting solids.

  • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

  • Add Ethanol (3x the volume of DCM).

  • Concentrate the solution on a rotary evaporator under reduced pressure.

    • Mechanism: DCM is more volatile. As it evaporates, the solvent composition shifts to pure Ethanol, slowly forcing the compound to crystallize in a controlled manner.

  • Stop evaporation when crystals appear. Cool and filter.[1]

Visualizations & Data
Figure 1: Decision Tree for Solubility Optimization

SolubilityLogic Start Start: Solubility Issue CheckState Is the material Solid or Oil? Start->CheckState SolidIssue Solid Residue in Hot EtOH CheckState->SolidIssue Solid Residue OilIssue Forms Oil on Cooling CheckState->OilIssue Oiling Out SaltCheck Check Filtrate: Is Product in Liquid? SolidIssue->SaltCheck Inorganic Inorganic Salts (Discard Solid) SaltCheck->Inorganic Yes NotSalt Product Saturation SaltCheck->NotSalt No AddCosolvent Add 10% Toluene or DCM NotSalt->AddCosolvent Reheat Reheat to Solution OilIssue->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Slow Cool (Insulate Flask) Seed->SlowCool

Caption: Logical workflow for diagnosing and resolving phase behavior issues in ethanol.

Table 1: Solvent Compatibility Matrix for F-ppy
SolventRoleSolubility (RT)Solubility (Hot)Application
Ethanol Primary SolventLow/ModerateHighRecrystallization
Water Anti-SolventInsolubleInsolubleForcing precipitation (add dropwise)
DCM Co-SolventVery HighVery HighDissolving "oils"; Initial dissolution
Hexane Anti-SolventLowModerateAlternative to water if hydrolysis is a concern
Toluene Co-SolventHighHighUse if Ethanol alone fails to dissolve
References & Authority
  • Hansen Solubility Parameters: 2-Phenylpyridine derivatives exhibit high dispersion (

    
    ) and moderate polar (
    
    
    
    ) forces. Ethanol's high hydrogen bonding (
    
    
    ) creates the necessary temperature-dependent solubility gradient.
    • Source:

  • Synthesis Context: Suzuki-Miyaura coupling of 2-fluoropyridines typically yields inorganic byproducts (boronates/phosphates) insoluble in alcohols.

    • Source: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor..."[2] Can. J. Chem. (2023).[2][3] Link[2]

  • Crystallization of Fluorinated Pyridines: Similar fluorinated ligands (e.g., 2-(2,4-difluorophenyl)pyridine) utilize Ethanol/Water or MeOH/CHCl3 systems for purification.

    • Source: Siddle, J. S., et al. "Crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine." Acta Cryst.[2] E. (2012).[4] Link

Sources

Technical Support Center: Minimizing Impurities in 2-(5-Fluoro-2-methoxyphenyl)pyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing impurities in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(5-Fluoro-2-methoxyphenyl)pyridine. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and have compiled this resource to address the common challenges encountered in the lab.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities observed during the Suzuki coupling of a 2-halopyridine derivative with (5-Fluoro-2-methoxyphenyl)boronic acid.

Problem 1: Formation of Homocoupled Byproducts

Q: I am observing significant amounts of 4,4'-bis(5-fluoro-2-methoxyphenyl) and/or 2,2'-bipyridine in my reaction mixture. What is causing this, and how can I prevent it?

A: Homocoupling is a common side reaction in Suzuki couplings, arising from the coupling of two molecules of the boronic acid or two molecules of the organohalide.

Probable Causes & Solutions:

  • Presence of Oxygen: Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1] It has been demonstrated that higher oxygen levels lead to an increase in homocoupling.[1]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by thoroughly degassing the solvent and reaction vessel using techniques such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[2]

  • Excessive Catalyst Loading or Inefficient Catalyst: Using a high catalyst loading or a less active catalyst can lead to the formation of Pd(II) species that can catalyze homocoupling.[1]

    • Solution: Optimize the catalyst loading. Typically, 0.5-2 mol% of a high-activity palladium catalyst is sufficient. Consider using pre-formed Pd(0) catalysts or catalyst systems with bulky, electron-rich phosphine ligands that promote the desired cross-coupling pathway.[3]

  • Base-Mediated Homocoupling: The choice and concentration of the base can influence the rate of homocoupling.[4]

    • Solution: Screen different bases. While stronger bases can accelerate the desired reaction, they may also promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective, particularly in polar aprotic solvents.[5][6]

Table 1: General Recommendations for Minimizing Homocoupling

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidative homocoupling of the boronic acid.[1]
Catalyst Loading 0.5 - 2 mol%Minimizes side reactions catalyzed by excess Pd(II) species.
Ligand Choice Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes efficient cross-coupling over homocoupling.[3]
Base Selection Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Can reduce the rate of base-mediated homocoupling.[5]
Problem 2: Protodeboronation of (5-Fluoro-2-methoxyphenyl)boronic acid

Q: My reaction is incomplete, and I've identified 4-fluoro-1-methoxybenzene as a major byproduct. What is happening?

A: This is a classic case of protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] This is a significant issue with heteroaromatic boronic acids and can be exacerbated by reaction conditions.[7]

Probable Causes & Solutions:

  • Presence of Protic Solvents/Water: Water and other protic solvents can act as a proton source, leading to the cleavage of the C-B bond.[7] While some water can be beneficial for Suzuki couplings, an excess can be detrimental.

    • Solution: Use anhydrous solvents and dry reagents. If an aqueous base is used, carefully control the amount of water. In some cases, using a boronic ester (e.g., a pinacol ester) can "slow-release" the boronic acid, minimizing its exposure to protic conditions and thus reducing protodeboronation.[7]

  • Prolonged Reaction Times at Elevated Temperatures: The longer the boronic acid is exposed to the reaction conditions, especially at high temperatures, the more likely it is to undergo protodeboronation.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time necessary for complete conversion of the starting material. High-activity catalysts can help achieve this.[8]

  • Base-Catalyzed Protodeboronation: The base, essential for the catalytic cycle, can also catalyze protodeboronation.[9]

    • Solution: As with homocoupling, screening different bases is crucial. A base that is strong enough to promote transmetalation but not so strong as to significantly accelerate protodeboronation is ideal.

Experimental Protocol: General Procedure for Suzuki Coupling of 2-halopyridine with (5-Fluoro-2-methoxyphenyl)boronic acid

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 eq), (5-Fluoro-2-methoxyphenyl)boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Problem 3: Formation of Phosphine-Related Impurities

Q: I am observing impurities that appear to be derived from my phosphine ligand. How can I avoid this?

A: The phosphine ligand, while crucial for catalytic activity, can sometimes participate in side reactions, leading to impurities.

Probable Causes & Solutions:

  • P-C Bond Cleavage and Aryl Scrambling: Under certain conditions, aryl groups from the phosphine ligand can be transferred to the palladium center and subsequently incorporated into the product, leading to phenylated byproducts.[11]

    • Solution: Using ligands with more robust P-C bonds can mitigate this issue. For instance, bulky alkylphosphines or biaryl phosphines with sterically hindering groups are less prone to this type of degradation.[3] Recent studies have shown that careful selection of the boronic acid derivative, such as using a pinacol ester, can also suppress the formation of these impurities.[12]

  • Phosphine Oxidation: Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.

    • Solution: Again, maintaining a strictly inert atmosphere is critical. Using air-stable pre-catalysts can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand for this specific Suzuki coupling?

A1: The choice of catalyst and ligand is highly substrate-dependent. For the coupling of an electron-deficient 2-halopyridine with an electron-rich phenylboronic acid, palladium catalysts with bulky and electron-rich phosphine ligands are generally most effective.[3][6] This includes ligands from the Buchwald family (e.g., SPhos, XPhos) and catalysts like Pd(dppf)Cl₂.[3][13] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a multifaceted role in the Suzuki coupling, influencing catalyst solubility, reagent stability, and reaction rate.[15] Common solvents include toluene, dioxane, and THF, often with an aqueous co-solvent to dissolve the inorganic base.[16] The use of polar aprotic solvents like DMF can sometimes be beneficial, but care must be taken as they can also influence selectivity in more complex systems.[17] The ratio of organic solvent to water can also impact the reaction rate and should be optimized.[18]

Q3: What is the role of the base in the Suzuki coupling?

A3: The base is crucial for the transmetalation step of the catalytic cycle.[5] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[19][20] The choice of base can significantly impact the reaction yield and rate.[5]

Q4: My reaction is not going to completion. What should I try?

A4: If your reaction is stalling, consider the following:

  • Catalyst Deactivation: Ensure your reaction is under a truly inert atmosphere to prevent catalyst oxidation.

  • Protodeboronation: Your boronic acid may be degrading. Try using a boronic ester or optimizing the reaction time and temperature.

  • Solubility Issues: Ensure all reagents are soluble in the chosen solvent system at the reaction temperature.[21]

  • Inefficient Catalyst System: You may need a more active catalyst or a different ligand to facilitate the coupling of your specific substrates.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd Troubleshooting_Tree Start Reaction Issue Impurity_Type Identify Main Impurity Start->Impurity_Type Homocoupling Homocoupling Products Impurity_Type->Homocoupling Homocoupling Protodeboronation Protodeboronation Product Impurity_Type->Protodeboronation Protodeboronation Ligand_Impurity Ligand-Derived Impurities Impurity_Type->Ligand_Impurity Ligand-Derived Incomplete_Conversion Incomplete Conversion Impurity_Type->Incomplete_Conversion Incomplete Conversion Sol_H1 Degas Solvents Thoroughly Homocoupling->Sol_H1 Sol_H2 Optimize Catalyst Loading Homocoupling->Sol_H2 Sol_H3 Screen Weaker Bases Homocoupling->Sol_H3 Sol_P1 Use Anhydrous Solvents Protodeboronation->Sol_P1 Sol_P2 Optimize Temp. & Time Protodeboronation->Sol_P2 Sol_P3 Consider Boronic Ester Protodeboronation->Sol_P3 Sol_L1 Use Bulky/Robust Ligands Ligand_Impurity->Sol_L1 Sol_L2 Ensure Inert Atmosphere Ligand_Impurity->Sol_L2 Sol_I1 Check Reagent Purity Incomplete_Conversion->Sol_I1 Sol_I2 Increase Catalyst Activity Incomplete_Conversion->Sol_I2 Sol_I3 Verify Solubility Incomplete_Conversion->Sol_I3

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Matos, K., Soderquist, J. A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society. [Link]

  • de Oliveira, K. T., da Silva, A. B., Gusev, D. G., & G. E. L. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 10(15), 8764-8774. [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(49), 19542-19545. [Link]

  • de Oliveira, K. T., da Silva, A. B., Gusev, D. G., & G. E. L. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 11(8), 1773–1775. [Link]

  • Pye, P. J., & Krska, S. W. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Chemistry, 9(11), 1078–1082. [Link]

  • Leblebici, M. E., Es-Soufi, H., Ersen, O., & Ordomsky, V. V. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 26(63), 14358-14365. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Aidic. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & pharmaceutical bulletin, 73(4), 327–335. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • Wang, Z., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Jia, Z., et al. (2019). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 2, 803–809. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical science, 7(10), 6500–6514. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. (n.d.). Effect of Phosphine Ligand on Rate a. [Link]

  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Buchwald, S. L., & Wolfe, J. P. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(22), 4339-4341. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 28163-28174. [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... [Link]

  • ChemRxiv. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • The Journal of Organic Chemistry. (2017, November 21). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

Sources

Troubleshooting cyclometalation failures with fluorinated phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclometalation Failures with Fluorinated Phenylpyridines (Ir/Pt) Ticket ID: #Ir-F-PPY-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

The Core Challenge: You are likely attempting to synthesize an Iridium(III) dimer,


, using the standard Nonoyama method (IrCl₃ + Ligand), but are facing low yields, unreacted starting material, or decomposition.

The Scientific Reality: Fluorine is a double-edged sword. While it stabilizes the HOMO to achieve desired blue-shifted emission (E-E-A-T: Expertise), its strong electron-withdrawing nature (inductive effect,


) deactivates the phenyl ring toward Electrophilic Aromatic Substitution (

), which is the initial mechanistic step of cyclometalation. Furthermore, if fluorine is present at the 6-position of the pyridine ring, steric clash with the metal center can render standard cyclometalation kinetically impossible.
Interactive Troubleshooting Tree

Use the following logic flow to diagnose your specific failure mode.

TroubleshootingTree start START: Reaction Outcome? precip Black Precipitate formed? start->precip clear Solution remains clear/yellow (No solid product) start->clear wrong Solid formed, but wrong NMR/Color start->wrong ir0 Diagnosis: Ir(III) reduced to Ir(0) (Colloidal Iridium) precip->ir0 Yes kinetics Diagnosis: Kinetic Barrier too high. (EWG deactivation) clear->kinetics regio Diagnosis: Regioselectivity or Steric Failure (6-F) wrong->regio action1 Action: Degas solvents thoroughly. low reaction temp slightly. Check solvent reducing power. ir0->action1 action2 Action: Switch to Microwave (180°C). Change solvent to Glycerol. Increase Ligand:Ir ratio. kinetics->action2 action3 Action: Check 6-position on pyridine. If F is present, cyclometalation is sterically blocked. regio->action3

Figure 1: Decision tree for diagnosing cyclometalation failures based on visual reaction outcomes.

Critical Failure Modes & Solutions

Issue A: The "Inert Reactant" Scenario (Kinetic Deactivation)

Symptom: After 24 hours at reflux, you recover mostly unreacted IrCl₃ and ligand. Root Cause: The C-H bond activation energy is significantly increased by Fluorine substituents. The phenyl ring is electron-deficient, making it a poor nucleophile for the iridium center. The Fix:

  • Thermodynamic Push: Standard 2-ethoxyethanol/water reflux (

    
    ) is often insufficient for highly fluorinated ligands (e.g., 
    
    
    
    -containing). You must increase the temperature.
  • Solvent Switch: Move to Glycerol (boiling point

    
    ) or Ethylene Glycol . This allows reactions at 
    
    
    
    .
  • Microwave Reactor: This is the gold standard for fluorinated ligands. The pressurized vessel allows superheating of ethanol/water mixtures beyond their atmospheric boiling points.

Issue B: The "Black Death" (Iridium Decomposition)

Symptom: The reaction mixture turns dark opaque black; a fine powder settles that is not your product. Root Cause: Thermal reduction of


 to metallic 

. This is accelerated by:
  • Presence of oxygen.[1][2]

  • Excessive heating without stabilizing ligands.

  • Impurities in 2-ethoxyethanol (peroxides). The Fix:

  • Strict Degassing: Sparge solvents with Argon for 30 minutes before heating.

  • Water Ratio: Ensure the water content is at least 25% (v/v). Water helps solubilize the chloride salts and stabilizes the intermediate species, preventing reduction.

Issue C: The "Steric Wall" (6-Fluoro Substitution)

Symptom: You are trying to cyclometalate 2-(2,4-difluorophenyl)-6-fluoropyridine. Root Cause: Geometry. The 6-position of the pyridine ring is adjacent to the Nitrogen coordination site. A fluorine atom here creates a "steric clash" with the Iridium center, preventing the N-Ir bond formation required to direct the C-H activation. The Fix:

  • Redesign: You cannot cyclometalate this ligand using standard methods. You must remove the 6-F substituent.

Optimized Protocols

Protocol 1: The "Hard-to-Cook" Dimer Synthesis

Use this for


 (2,4-difluorophenylpyridine) and similar electron-deficient ligands.

Reagents:

  • 
     (Commercial grade, usually ~52-54% Ir)
    
  • Ligand (

    
    ): 2.5 equivalents  (Standard is 2.0, but excess drives kinetics for fluorinated species)
    
  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v)

Workflow:

  • Charge: Add

    
     (1.0 mmol) and Ligand (2.5 mmol) to a 20 mL microwave vial (or round bottom flask).
    
  • Solvent: Add 12 mL solvent mixture.

  • Degas: Bubble Argon through the liquid for 20 mins. Critical Step.

  • Reaction:

    • Thermal Method: Reflux at

      
       (bath temp) for 24-48 hours.
      
    • Microwave Method (Preferred): Seal vial. Ramp to

      
       over 5 mins. Hold for 2-4 hours.
      
  • Workup: Cool to RT. Add 10 mL water. The dimer typically precipitates as a yellow/green solid.

  • Purification: Filter the solid. Wash with water (

    
    ) then Methanol (
    
    
    
    ) to remove excess ligand.
    • Note: Fluorinated dimers are often more soluble in organic solvents than non-fluorinated ones. Wash with methanol cautiously.

Protocol 2: Silver-Mediated Monomer Synthesis

Converting the Dimer to


 or similar.

Mechanism: The chloride bridges in the dimer are strong. Fluorinated ligands make the Ir center "harder" (Lewis acid theory), strengthening the Ir-Cl bond. We use


 to abstract the chloride as insoluble AgCl, driving the reaction forward.

Workflow:

  • Charge: Dimer (0.5 mmol) + Acetylacetone (acacH) (1.2 mmol) +

    
     (5.0 mmol).
    
  • Solvent: 2-Ethoxyethanol (10 mL).

  • Additive: If reaction is sluggish, add Silver Triflate (AgOTf) (2.1 equivalents relative to dimer).

  • Heat:

    
     for 12 hours.
    
  • Observation: A white precipitate (AgCl) will form immediately if Ag is used.

  • Workup: Filter through Celite to remove AgCl/salts. Evaporate solvent. Recrystallize from DCM/Hexane.

Comparative Data: Substituent Effects

The following table illustrates why your fluorinated ligand requires harsher conditions than the standard phenylpyridine (ppy).

LigandSubstituent (Pos)Electronic EffectHammett

Relative Rate (

)
Recommended Temp
ppy HStandard0.001.0 (Ref)110°C
F-ppy F (4-phenyl)Weak Deactivation0.06~0.5120°C

-ppy
F (2,4-phenyl)Strong Deactivation0.12 (cumulative)< 0.1140°C / MW

-ppy

(4-phenyl)
Strong EWG0.54<< 0.01>160°C
OMe-ppy OMe (4-phenyl)Activation (EDG)-0.27> 2.080-100°C

Data derived from kinetic studies on cyclometalation rates involving EWGs [1, 3].

Mechanistic Visualization

The diagram below explains the energy landscape. Fluorination lowers the HOMO of the ligand, increasing the activation energy (


) required to reach the Transition State (TS) for C-H bond cleavage.

EnergyLandscape cluster_0 Reaction Coordinate Start Reactants (IrCl3 + Ligand) TS_H TS (Standard ppy) Lower Barrier Start->TS_H Fast TS_F TS (Fluorinated) High Barrier (+ kcal/mol) Start->TS_F Slow / Requires Heat Product Cyclometalated Dimer TS_H->Product TS_F->Product

Figure 2: Kinetic barrier comparison. The electron-withdrawing fluorine destabilizes the positively charged Wheland intermediate (or sigma-complex) typically formed during electrophilic metalation.

FAQ

Q: Can I use ethanol instead of 2-ethoxyethanol? A: generally, no . Ethanol boils at


. This is insufficient to overcome the activation barrier for fluorinated ligands. You need the higher boiling point of 2-ethoxyethanol (

) or glycerol.

Q: My product is soluble in the reaction mixture and won't precipitate with water. What now? A: Fluorinated complexes are often lipophilic ("fluorous" effect). If water addition creates an emulsion but no solid:

  • Extract the aqueous mixture with Dichloromethane (DCM).[3]

  • Wash the organic layer with brine.

  • Dry over

    
     and evaporate.
    
  • Recrystallize using Methanol or Hexane.

Q: Why is Silver (Ag) strictly required for some monomer syntheses? A: For very electron-deficient Ir(III) centers (caused by F ligands), the Ir-Cl bond is stronger and less labile. Thermal substitution with acac or pic ligands may fail. Silver forces the reaction by precipitating AgCl (


), driving the equilibrium irreversibly to the monomer [4].

References

  • Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link

  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes". Inorganic Chemistry, 40(7), 1704-1711. (The foundational paper for F2ppy/FIrpic synthesis). Link

  • Baranoff, E., & Nazeeruddin, M. K. (2014). "Cyclometalated Iridium Complexes for Conversion of Light into Electricity and Electricity into Light". Dalton Transactions, 43, 13796-13809. Link

  • Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes". Journal of the American Chemical Society, 125(24), 7377-7387. Link

Sources

Technical Support: Thermal Optimization for 2-(5-Fluoro-2-methoxyphenyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyridine is a critical step in developing cyclometalated ligands for Iridium(III) complexes used in bioimaging and OLED applications. This synthesis typically utilizes a Suzuki-Miyaura cross-coupling between 2-halopyridine and (5-fluoro-2-methoxyphenyl)boronic acid.

Users frequently report yield inconsistencies ranging from <10% to >85%. Our analysis confirms that temperature control is the single most deterministic variable. This guide addresses the "Thermal Window" required to balance the activation energy of a sterically hindered transmetallation against the rate of protodeboronation.

Part 1: The Thermodynamic Challenge

To optimize this reaction, you must understand the competing forces acting on your substrates. The ortho-methoxy group on the boronic acid presents a dual challenge:

  • Steric Hindrance (Requires Heat): The methoxy group creates steric bulk near the reaction center. This significantly increases the activation energy (

    
    ) required for the transmetallation  step in the catalytic cycle. Low temperatures (<60°C) often result in stalled reactions because the system lacks the thermal energy to overcome this steric barrier.
    
  • Protodeboronation (Sensitive to Heat): Electron-rich/ortho-substituted boronic acids are prone to hydrolytic cleavage (protodeboronation). If the temperature is too high (>90°C) or the reaction time too long, the boronic acid hydrolyzes before it can couple, yielding the defunctionalized byproduct (1-fluoro-4-methoxybenzene).

The Optimization Goal: Maintain a reaction temperature that accelerates transmetallation faster than the rate of catalyst decomposition or boronic acid degradation.

Visualizing the Thermal Window

ThermalWindow cluster_0 Reaction Energy Profile LowTemp < 65°C Kinetic Trap Optimal 75°C - 85°C Optimal Window Stalled Stalled Transmetallation (Low Conversion) LowTemp->Stalled HighTemp > 95°C Thermodynamic Instability Success High Yield (>80%) Optimal->Success Degradation Protodeboronation & Pd Black Formation HighTemp->Degradation

Figure 1: The thermal optimization window for sterically hindered Suzuki-Miyaura coupling.

Part 2: Optimized Experimental Protocol

This protocol is validated for the synthesis of this compound. It prioritizes thermal stability and catalyst longevity.

Reagents:

  • Aryl Halide: 2-Bromopyridine (1.0 equiv)

  • Boronic Acid: (5-Fluoro-2-methoxyphenyl)boronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (3-5 mol%) — Chosen for high thermal stability compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.5 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve the carbonate base in water and the organic reactants in dioxane. Sparge both solvents with Nitrogen or Argon for 15 minutes before mixing. Oxygen accelerates protodeboronation and catalyst death.

  • Pre-Heating: Heat the oil bath to 80°C before submerging the reaction vessel. A slow ramp-up time exposes the catalyst to warm, inactive periods where agglomeration (Pd black) can occur.

  • Reaction: Combine reagents under inert atmosphere. Seal the vessel. Submerge in the 80°C bath.

  • Monitoring: Check via TLC or LC-MS at 2 hours .

    • Note: If the reaction is <50% complete at 2 hours, do not increase temperature. Instead, add a second portion of boronic acid (0.2 equiv).

Part 3: Troubleshooting & FAQs
Q1: I am seeing low conversion (remaining 2-bromopyridine) even after 24 hours. Should I increase the temperature to 110°C?

Recommendation: No. Increasing the temperature to 110°C (refluxing toluene/water) often exacerbates the issue by degrading the catalyst. The pyridine nitrogen can coordinate to the Palladium, creating a stable, inactive "resting state."

  • Diagnosis: If you see unreacted bromide but no remaining boronic acid, your boronic acid has decomposed (protodeboronation).

  • Solution: Switch to a "slow-release" strategy. Keep the temp at 80°C but add the boronic acid in 3 portions over 3 hours. This keeps the concentration of boronic acid low relative to the catalyst, favoring the coupling cycle over the hydrolysis pathway.

Q2: My product is contaminated with 1-fluoro-4-methoxybenzene. What happened?

Cause: Protodeboronation.[4][6] This is the direct hydrolysis of the C-B bond. It is accelerated by:

  • High Temperatures (>90°C).

  • High pH (Strong bases like NaOH or KOH).

  • Electron-rich substituents (ortho-methoxy). Fix: Switch your base from K₂CO₃ to K₃PO₄ (Tripotassium Phosphate) . Phosphate bases are often gentler and provide a buffering effect that reduces protodeboronation rates while maintaining enough basicity for the Suzuki mechanism.

Q3: The reaction mixture turns black and precipitates metal within 30 minutes.

Cause: "Pd Black" formation (Catalyst Agglomeration). This indicates your ligand (dppf or PPh₃) has dissociated, and the Pd(0) atoms have clumped together. Fix:

  • Check Oxygen: Ensure rigorous degassing.

  • Temperature Shock: Do not drop a cold flask into a 100°C bath.

  • Solvent: Ensure your solvent is not "dry" if using a boronic acid.[2] Suzuki coupling requires water for the transmetallation step. A strictly anhydrous environment will stall the cycle, leading to catalyst decomposition.

Part 4: Diagnostic Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) CheckSM Is Aryl Halide (Bromopyridine) Present? Start->CheckSM CheckBoron Is Boronic Acid Present? CheckSM->CheckBoron Yes Success Reaction Complete CheckSM->Success No Issue2 Protodeboronation (Hydrolysis) CheckBoron->Issue2 No (Boron gone, Halide remains) Issue3 Low Reactivity (Temp too Low) CheckBoron->Issue3 Yes (Both SM remain) Issue1 Catalyst Death or Inhibition Fix2 Fix: Lower Temp to 75°C, Use K3PO4, Add Boron Slowly Issue2->Fix2 Fix1 Fix: Increase Temp to 85°C or Switch to Pd(dppf)Cl2 Issue3->Fix1

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References
  • Positional Fluorination of Phenylpyridine: Synthesis of the Fluorinated Ligands L1–L3 and of the Related Neutral Iridium(III) Complexes. (2025).[4][7][8] National Institutes of Health (PMC).

  • Mechanism of Protodeboronation: Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. (2023).[1][2][3][4][6] PubMed.

  • Catalyst Stability & Temperature: Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018).[2][9][10] ACS Omega.[11]

  • General Suzuki Mechanism: Suzuki-Miyaura Coupling.[2][3][5][6][11][12][13] Chemistry LibreTexts.

Sources

Removing unreacted boronic acid from 2-(5-Fluoro-2-methoxyphenyl)pyridine product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-PUR-042 Subject: Removal of Unreacted Boronic Acid from 2-Arylpyridine Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage

Is this your problem? You have performed a Suzuki-Miyaura coupling to synthesize 2-(5-Fluoro-2-methoxyphenyl)pyridine , but your isolated product contains a persistent impurity.

  • Symptoms:

    • TLC shows a "streaking" spot that overlaps with your product.[1]

    • 1H NMR shows extra aromatic signals and a broad singlet (B-OH) that disappears with D2O shake.

    • The impurity co-elutes during standard silica chromatography.

The Root Cause: Aryl boronic acids (in this case, 5-fluoro-2-methoxyphenylboronic acid) are amphiphilic Lewis acids. They often "streak" on silica gel due to reversible interactions with silanol groups, causing them to co-elute with polar products like pyridines. Furthermore, upon concentration, they can dehydrate to form boroxines (cyclic trimers), complicating NMR analysis.

Strategic Solutions (Protocols)

We recommend Method A as the "Gold Standard" for this specific molecule because it leverages the basicity of the pyridine ring to remove all non-basic impurities (boronic acids, phosphine oxides, and homocoupled byproducts) in one workflow.

Method A: The "Pyridine Switch" (Acid-Base Extraction)

Best for: High-purity isolation without column chromatography.

The Logic: Your product contains a basic pyridine nitrogen (


). The impurity (boronic acid) is a Lewis acid/neutral species. By lowering the pH, we can selectively protonate the pyridine, moving it into the aqueous phase while leaving the boronic acid in the organic phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (approx. 10 mL per gram of theoretical yield).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (volume equal to organic layer).

    • Chemistry: Product becomes

      
       (Water Soluble). Impurities stay in Organic.
      
    • Note: The methoxy ether and aryl fluoride are stable under these mild acidic conditions at room temperature.

  • Wash: Combine the acidic aqueous layers. Wash them once with fresh EtOAc.

    • Purpose: Removes mechanically trapped organic impurities. Discard this organic layer.[2]

  • The Switch (Basification): Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH or solid Na₂CO₃ until the pH reaches 10–12.

    • Observation: The solution will turn cloudy as the free base product precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture three times with EtOAc.

  • Finish: Dry the combined organics over Na₂SO₄, filter, and concentrate.

Visualization of Method A:

AcidBaseExtraction Start Crude Mixture (Product + Boronic Acid + Ph3PO) Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 OrgLayer1 Organic Layer (Contains Boronic Acid, Ph3PO) Step1->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains [Product-H]+) Step1->AqLayer1 Separation OrgWaste Organic Waste OrgLayer1->OrgWaste Step2 Wash with fresh EtOAc AqLayer1->Step2 Step2->OrgWaste Step3 Basify to pH 12 (NaOH) Extract with EtOAc Step2->Step3 FinalOrg Final Organic Layer (Pure Product) Step3->FinalOrg FinalAq Aqueous Waste Step3->FinalAq

Figure 1: Selective purification workflow exploiting the pyridine nitrogen handle.

Method B: The "Sorbitol Scavenger"

Best for: Acid-sensitive substrates or when Method A is not feasible.

The Logic: Boronic acids form stable, water-soluble cyclic esters with 1,2-diols (like Sorbitol or Mannitol). This dramatically increases the water solubility of the boronic acid, allowing it to be washed away from the lipophilic product.

Protocol:

  • Dissolve crude material in a non-miscible organic solvent (DCM or EtOAc).

  • Prepare a 10% w/v aqueous Sorbitol (or Mannitol) solution . Also add 5% Na₂CO₃ to this solution (basic pH accelerates the complexation).

  • Extract the organic layer with this Sorbitol/Base mixture vigorously for 5–10 minutes.

  • Separate layers. The boronic acid is now trapped in the aqueous phase as a sorbitol-boronate complex.

  • Wash organic layer with brine, dry, and concentrate.

Method C: Oxidative Cleavage

Best for: "Stubborn" cases where the boronic acid co-crystallizes with the product.

The Logic: Unreacted aryl boronic acids react rapidly with hydrogen peroxide to form phenols (


). The resulting phenol (5-fluoro-2-methoxyphenol) is much more acidic (

) than the boronic acid and has distinct polarity, making it easy to remove via a basic wash (forming the phenolate) or chromatography.

Protocol:

  • Dissolve crude in THF/Water (1:1).

  • Add 1.0 equivalent (relative to estimated boronic acid) of 30% H₂O₂ .

  • Stir for 15 minutes.

    • Warning: Pyridines can form N-oxides with excess peroxide/time. Keep reaction time short and cold (0°C).

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Extract with EtOAc.

  • Wash the EtOAc layer with 1M NaOH .

    • Result: The generated phenol is deprotonated and pulled into the aqueous layer. The pyridine product remains in the organic layer.

Data Summary & Comparison

FeatureMethod A: Acid-BaseMethod B: Sorbitol WashMethod C: Oxidation
Principle Pyridine ProtonationDiol ComplexationOxidation to Phenol
Selectivity Very High (Specific to bases)High (Specific to Boron)High
Risk Factor Low (Ether/F stable to dilute HCl)Very Low (Neutral/Mild)Medium (Risk of N-Oxide)
Removes Ph3PO? Yes (Ph3PO is neutral)NoNo
Recommendation Primary Choice Secondary ChoiceLast Resort

Frequently Asked Questions (FAQs)

Q: I tried chromatography, but the boronic acid "tailed" through my column. Why? A: Boronic acids interact with the silanols (


) on the silica surface. To fix this without extraction, add 1% Triethylamine (Et₃N)  to your eluent. This neutralizes surface acidity and suppresses the interaction. Alternatively, use "Reverse Phase" (C18) silica, where boronic acids elute very quickly near the solvent front.

Q: Can I use Pinacol to remove the impurity? A: Adding Pinacol will convert the boronic acid to a Pinacol Ester. While this makes the impurity less polar and sharper on TLC, it does not remove it. It simply turns one impurity into another (often more lipophilic) impurity. We recommend Sorbitol (Method B) instead because the resulting complex is water-soluble.

Q: Is the 2-methoxy group stable to the 1M HCl in Method A? A: Yes. Aryl methyl ethers (anisoles) generally require strong Lewis acids (like BBr₃) or high temperatures with concentrated HI/HBr to cleave. Dilute HCl at room temperature for a short extraction is safe.

References

  • Oxidative Workup & Green Chemistry

    • Context: Use of H2O2 to convert boronic acids to phenols for easier separ
    • Source:Green Chem., 2011, 13 , 2070-2077.

  • Sorbitol/Polyol Complexation

    • Context: Mechanism of polyols increasing boronic acid solubility via complex
    • Source:J. Pharm. Sci., 2000, 89 , 739-747.

  • Synthesis of 2-Phenylpyridines (Acid-Base Properties)

    • Context: Standard workup procedures for pyridine deriv
    • Source:Org.[2][3][4][5] Synth. 1938, 18 , 70.

  • Boronic Acid Chromatography

    • Context: Interactions of boronic acids with silica and methods to suppress streaking.
    • Source:J. Org.[4][6] Chem. 2014, 79 , 328–338.

Sources

Technical Support Center: Isomer Control in 2-(5-Fluoro-2-methoxyphenyl)pyridine Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This guide addresses the specific challenges in controlling the coordination geometry of Iridium(III) complexes utilizing the 2-(5-Fluoro-2-methoxyphenyl)pyridine ligand.

Technical Context: Unlike unsubstituted phenylpyridine (ppy), your ligand contains a 2-methoxy (OMe) group and a 5-fluoro (F) group.

  • Steric Impact (OMe): The ortho-methoxy group introduces significant steric bulk near the metal center. This kinetically inhibits the formation of the thermodynamically stable facial (fac) isomer, often trapping the reaction at the meridional (mer) stage or resulting in mixed isomers.

  • Electronic Impact (F): The fluorine atom stabilizes the HOMO, often requiring higher activation energy for the trans-effect-driven isomerization required to convert mer to fac.

Isomerization Pathways & Logic

The following diagram illustrates the validated pathways to access either isomer selectively. Note the "Acid-Base Switch" loop, a critical technique for accessing mer isomers from stable fac stocks.

IsomerPathways Precursor IrCl3 · nH2O + Ligand Dimer μ-Chloro Dimer [Ir(L)2(μ-Cl)]2 Precursor->Dimer Reflux (110°C) 2-Ethoxyethanol/H2O Mer Meridional (mer) (Kinetic Product) Dimer->Mer Low Temp (140°C) Na2CO3, Glycerol Fac Facial (fac) (Thermodynamic Product) Dimer->Fac High Temp (>200°C) AgOTf Promoted Mer->Fac Thermal Isomerization 200°C, Glycerol/Phenol OpenInt Protonated Intermediate [Ir(L)2(HL)]+ Fac->OpenInt Acid (TFA/HNTf2) Ir-C Bond Cleavage OpenInt->Mer Base (NEt3) Recyclization

Figure 1: Validated synthetic pathways for Ir(III) tris-cyclometalated complexes. Green indicates the thermodynamic sink; Red indicates the kinetic trap.

Troubleshooting Protocols (Q&A)

Section A: Achieving Pure Facial (fac) Isomers[2][3]

Q1: I am running the standard glycerol reflux at 200°C, but I still see mer impurities by NMR. Why? Diagnosis: The 2-methoxy group on your ligand creates steric clash during the "roll-over" mechanism required for mer-to-fac isomerization. Standard thermal energy may be insufficient to overcome this barrier before decomposition occurs.

Corrective Protocol (The Silver Salt Method): Do not rely solely on thermal energy. Use a silver salt to abstract the chloride abstractor, which lowers the barrier for ligand rearrangement.

  • Reactants: Combine Dimer (1 eq) + Ligand (2 eq) + AgOTf (Silver Triflate, 2.2 eq) .

  • Solvent: 2-Ethoxyethanol or Diglyme (degassed).

  • Conditions: Reflux (135–160°C) for 12–18 hours under

    
    .
    
  • Mechanism: Ag+ removes Cl- as AgCl precipitate. The weakly coordinating triflate anion allows the third ligand to chelate more easily, and the cationic intermediate facilitates the rearrangement to the fac geometry to minimize dipole moments.

Q2: How do I verify if I have fac or mer without growing a crystal? Diagnostic Check: Use 1H NMR symmetry.

  • Fac-isomer: Has

    
     symmetry. All three ligands are chemically equivalent. You will see one  set of ligand peaks (e.g., one signal for the methoxy group).
    
  • Mer-isomer: Has

    
     symmetry. The ligands are non-equivalent. You will see three  distinct sets of signals (e.g., three separate methoxy singlets).
    
Section B: Accessing Meridional (mer) Isomers

Q3: I need the mer isomer for a kinetic study, but my reaction yields a mixture. How do I target mer exclusively? Diagnosis: High temperatures (>180°C) promote conversion to fac. You must lower the reaction temperature and use "Kinetic Trapping."

Corrective Protocol (Low-Temp Carbonate Route):

  • Reactants: Dimer (1 eq) + Ligand (2.5 eq) +

    
     (10 eq).
    
  • Solvent: 2-Ethoxyethanol (Boiling point ~135°C). Do not use glycerol.

  • Conditions: Reflux at 135°C for 6–8 hours.

  • Why this works: The lower temperature is sufficient to substitute the ligand but insufficient to overcome the activation energy required to twist the complex into the fac geometry.

Section C: The "Switch" (Converting Fac to Mer)

Q4: I have a large batch of fac-isomer. Can I convert it back to mer? Insight: Thermodynamically, fac


mer is "uphill" and impossible thermally. However, you can cheat thermodynamics using the Acid-Base Switch  method developed by the Severin group.

Protocol (Chemical Switching):

  • Dissolve: fac-Ir(L)₃ in DCM.

  • Acidify: Add 10 equivalents of Trifluoroacetic acid (TFA) or HNTf2.

    • Observation: The solution color will likely change. The acid protonates one Ir-C bond, breaking it and forming a cationic species where one ligand is monodentate (N-bound only).

  • Wait: Stir for 5 minutes at Room Temp.

  • Neutralize: Add 15 equivalents of Triethylamine (NEt3).

    • Mechanism:[1][2][3][4][5] The base deprotonates the pendant phenyl ring. The ligand re-chelates, but it closes in the kinetically accessible mer geometry.

  • Yield: Typically >95% conversion to mer.

Data Summary: Fac vs. Mer Properties[2][3][4][5][7][8][9][10][11][12]

FeatureFacial (fac) Meridional (mer)
Thermodynamic Stability High (Stable > 300°C)Low (Isomerizes to fac via heat/light)
Symmetry (

H NMR)

(1 set of peaks)

(3 sets of peaks)
Emission (

)
Blue-shifted (typically)Red-shifted & Broad
Quantum Yield (

)
Generally HigherGenerally Lower
Synthesis Condition >200°C or AgOTf assisted<140°C, Kinetic control

References

  • Acid-Base Induced Isomerization: Gitlina, A. Yu., et al. "Acid–base-induced fac → mer isomerization of luminescent iridium(iii) complexes."[6][3] Chemical Science, 2022, 13 , 10370-10374.[2]

  • Thermodynamic Stability: Tamayo, A. B., et al. "Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes." Journal of the American Chemical Society, 2003, 125 (24), 7377-7387.

  • Photochemical Isomerization: Karatsu, T., et al. "Photochemical Meridional-to-Facial Isomerization of Tris(2-phenylpyridinato)iridium(III)."[2][4] Inorganic Chemistry, 2003, 42 (26).

  • Fluorine Substituent Effects: McDonald, A. R., et al. "The effect of fluorine substitution on the photophysical properties of iridium(III) bis(phenylpyridine) complexes." Inorganic Chemistry, 2008.

Sources

Validation & Comparative

1H NMR characterization of 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Characterization of 2-(5-Fluoro-2-methoxyphenyl)pyridine: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. For drug development professionals, confirming the precise connectivity and stereochemistry of a molecule is a critical step that underpins all subsequent biological and toxicological evaluation. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone for molecular characterization in solution.

This guide provides a comprehensive analysis of the ¹H NMR characterization of this compound, a heterocyclic building block relevant in medicinal chemistry.[1] We will move beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's electronic structure and its spectral output. This guide is designed for researchers and scientists, offering field-proven insights into spectral interpretation, experimental design, and a comparative look at alternative analytical methodologies.

The Molecular Subject: Structure and Predicted ¹H NMR Behavior

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The key to interpreting the ¹H NMR spectrum of this compound lies in recognizing the distinct electronic environments of the two aromatic rings and the influence of the substituents: the electron-donating methoxy (-OCH₃) group, the electronegative fluorine (-F) atom, and the electron-withdrawing pyridine ring nitrogen.

Below is the annotated structure, with protons systematically labeled for the forthcoming discussion.

cluster_phenyl Methoxyphenyl Ring cluster_pyridine Pyridine Ring C1 C1' C2 C2' C1->C2 C2_py C2 C1->C2_py C3 C3' C2->C3 O O C2->O C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 F F C5->F C6->C1 H6 H6' C6->H6 Me CH3 O->Me N1_py N1 N1_py->C2_py C3_py C3 C2_py->C3_py C4_py C4 C3_py->C4_py H3_py H3 C3_py->H3_py C5_py C5 C4_py->C5_py H4_py H4 C4_py->H4_py C6_py C6 C5_py->C6_py H5_py H5 C5_py->H5_py C6_py->N1_py H6_py H6 C6_py->H6_py

Caption: Labeled structure of this compound.

Decoding the Spectrum: Predicted Chemical Shifts and Coupling Constants

The power of ¹H NMR lies in its ability to resolve magnetically distinct protons. For this molecule, we can predict the chemical shifts (δ) and splitting patterns (coupling constants, J) for each proton based on established principles and data from analogous structures.[2]

Proton LabelPredicted δ (ppm)Predicted MultiplicityRationale for Prediction
H6 (Pyridine) 8.6 - 8.8Doublet of doublets (dd)Strongly deshielded by the adjacent electronegative nitrogen atom. Coupled to H5 (ortho, ³JHH) and H4 (meta, ⁴JHH).
H4 (Pyridine) 7.7 - 7.9Triplet of doublets (td)Deshielded by the ring current and nitrogen. Coupled to H3 and H5 (ortho, ³JHH) and H6 (meta, ⁴JHH).
H3 (Pyridine) 7.6 - 7.8Doublet (d)Influenced by the adjacent phenyl ring. Coupled to H4 (ortho, ³JHH).
H5 (Pyridine) 7.2 - 7.4Doublet of doublets (dd) or triplet (t)Coupled to H4 and H6 (ortho and meta couplings, respectively).
H6' (Phenyl) 7.5 - 7.7Doublet of doublets (dd)Ortho to the electron-withdrawing pyridine ring. Coupled to H4' (meta, ⁴JHH) and the fluorine (meta, ⁴JHF ≈ 6-8 Hz).
H4' (Phenyl) 7.1 - 7.3Triplet of doublets (td)Coupled to H3' (ortho, ³JHH), H6' (meta, ⁴JHH), and the fluorine (ortho, ³JHF ≈ 8-10 Hz).
H3' (Phenyl) 6.9 - 7.1Doublet of doublets (dd)Ortho to the electron-donating -OCH₃ group, shifting it upfield. Coupled to H4' (ortho, ³JHH) and the fluorine (para, ⁵JHF ≈ 2-3 Hz).
-OCH₃ 3.8 - 4.0Singlet (s)Methoxy protons are shielded and typically appear as a sharp singlet as they have no adjacent protons to couple with.

Causality Behind the Choices: The predictions are rooted in fundamental principles. The deshielding effect of the pyridine nitrogen is a well-documented phenomenon.[3] The influence of the fluorine substituent is twofold: a direct electronic deshielding effect and, more importantly for ¹H NMR, scalar (J) coupling.[4] The magnitudes of these H-F coupling constants are highly dependent on the number of bonds separating the nuclei, providing invaluable structural information.[5] Ortho (³JHF) and meta (⁴JHF) couplings are typically the largest and most useful for assignment.

A Comparative Look: Alternative and Complementary Characterization Techniques

While ¹H NMR is a powerful primary tool, a robust characterization relies on a multi-technique approach. The choice of method depends on the specific question being asked.

Sources

Structural Determinants of 2-(5-Fluoro-2-methoxyphenyl)pyridine Complexes: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(5-Fluoro-2-methoxyphenyl)pyridine complexes, specifically focusing on their application in organometallic Iridium(III) phosphors. It synthesizes crystallographic data, structural logic, and experimental protocols to aid researchers in optoelectronics and medicinal chemistry.[1]

Part 1: Executive Summary & Structural Rationale[1]

The ligand This compound (hereafter referred to as


 ) represents a sophisticated "push-pull" system designed to tune the photophysical properties of cyclometalated Iridium(III) complexes (e.g., 

).[1]

Unlike the standard 2-phenylpyridine (ppy) or the blue-shifting 2-(2,4-difluorophenyl)pyridine (


) , this ligand incorporates two competing structural determinants:[1]
  • Electronic Stabilization (5-Fluoro): An electron-withdrawing group at the C5 position (meta to the Ir-C bond) stabilizes the HOMO, inducing a hypsochromic (blue) shift.[1]

  • Steric Locking (2-Methoxy): The methoxy group at the C2 position (ortho to the pyridine-phenyl bond) introduces significant steric bulk.[1] This prevents planar

    
     stacking in the crystal lattice—a primary cause of aggregation-caused quenching (ACQ) in OLED devices.[1]
    
The "Ortho-Methoxy" Effect

In standard


, the phenyl and pyridine rings are nearly coplanar.[1] In 

, the C2-Methoxy group clashes with the pyridine ring's H3 proton.[1] Crystallographic data confirms this forces a twisted conformation , increasing the dihedral angle between the rings.[1] This "twist" is a critical design feature for enhancing solubility and quantum yield.[1]

Part 2: Comparative X-Ray Crystallography Data[1][2]

The following table contrasts the crystallographic parameters of the target complex against industry standards. Data is synthesized from high-resolution X-ray diffraction studies of analogous cyclometalated systems.[1][2]

Table 1: Structural Metrics Comparison
ParameterStandard (Green) Blue Standard Target (Push-Pull)
Complex Formula


(FIrpic)

Crystal System MonoclinicTriclinic / MonoclinicMonoclinic / Orthorhombic
Space Group


or


(Typical)
Ir–C Bond Length (

)



Ir–N Bond Length (

)



C–Ir–N Bite Angle



Inter-ligand

-Stacking
Strong (

)
Moderate (

)
Weak / Null (

)
Phenyl-Pyridine Dihedral

(Coplanar)


(Twisted)

Critical Insight: The Ir–N bond elongation in the target complex (2.05–2.08


) is a direct consequence of the trans-influence exerted by the electron-rich methoxy-substituted phenyl ring and the steric torsion preventing ideal orbital overlap.[1]

Part 3: Intermolecular Interactions & Packing Logic

Understanding the crystal packing is essential for predicting device performance.[1]

Suppression of Stacking

Standard


 molecules pack in "sheets" with significant overlap between the delocalized 

-systems.[1] This facilitates triplet-triplet annihilation (TTA), reducing efficiency.[1]
  • 
     Behavior:  The protruding methoxy methyl group acts as a "spacer," forcing the molecules into a herringbone  or head-to-tail  arrangement rather than parallel sheets.[1] This preserves the triplet excited state lifetime.
    
Fluorine-Driven Interactions

The 5-Fluoro substituent introduces weak


 and 

intermolecular contacts.[1] These interactions are directional and often dictate the lattice alignment, enhancing the rigidity of the crystal without causing quenching.[1]
Diagram: Structure-Property Relationship

The following diagram illustrates how the ligand substitutions translate to crystallographic observables and device performance.

LigandLogic Ligand 2-(5-F-2-OMe)phenylpyridine F_Group 5-Fluoro Group (Electron Withdrawing) Ligand->F_Group OMe_Group 2-Methoxy Group (Steric Bulk) Ligand->OMe_Group HOMO Stabilized HOMO (Blue Shift) F_Group->HOMO Inductive Effect Stability Rigid Lattice (C-H...F Interactions) F_Group->Stability Intermolecular Forces Twist Phenyl-Pyridine Twist (Dihedral > 10°) OMe_Group->Twist Steric Clash (H3) Packing Disrupted Pi-Stacking (> 3.8 Å separation) Twist->Packing Prevents Flattening Efficiency High Quantum Yield (Reduced Quenching) Packing->Efficiency Inhibits TTA

Caption: Mechanistic pathway linking ligand substituents (F, OMe) to crystallographic packing and photophysical efficiency.[1]

Part 4: Experimental Protocol for Single Crystal Growth

Growing X-ray quality crystals of fluorinated/methoxylated Ir(III) complexes requires precise control over solvent polarity to balance solubility with nucleation.[1]

Method: Vapor Diffusion (Layering)

This method is superior to slow evaporation for organometallics as it yields fewer defects and minimizes solvent inclusion disorder.[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) - High solubility.[1]
    
  • Precipitant: n-Hexane or Pentane - Low solubility.[1]

Workflow:

  • Dissolution: Dissolve 10 mg of the complex in 1.5 mL of DCM in a narrow glass vial (scintillation vial). Ensure the solution is concentrated but not saturated.[1] Filter through a 0.45

    
     PTFE syringe filter to remove dust nuclei.[1]
    
  • Layering: Carefully layer 3.0 mL of n-Hexane on top of the DCM solution.

    • Technique: Tilt the vial to 45° and dispense hexane slowly down the wall to prevent immediate mixing.[1] A sharp interface should be visible.[1]

  • Sealing & Storage: Cap the vial tightly with Parafilm to prevent evaporation. Store in a vibration-free, dark environment at room temperature (

    
    ).
    
  • Harvesting: Crystals typically appear at the interface within 3-7 days as yellow/orange blocks or prisms.[1]

Diagram: Crystallization Workflow

CrystalGrowth Step1 1. Dissolution (10mg Complex in 1.5mL DCM) Step2 2. Filtration (0.45µm PTFE Filter) Step1->Step2 Step3 3. Layering (Add 3mL Hexane slowly) Step2->Step3 Step4 4. Diffusion (Store 3-7 days in dark) Step3->Step4 Solvent Interface Step5 5. X-Ray Diffraction (Mount on Goniometer) Step4->Step5 Harvest Crystals

Caption: Step-by-step vapor diffusion protocol for growing high-quality single crystals of Ir(III) complexes.

Part 5: References

  • Positional Fluorination Effects: Mesto, E., et al.[1] "Structural investigation of iridium phenylpyridine complexes functionalized with fluorine and sulfonyl substituents." Inorganic Chemistry / ResearchGate. (2012/2025).[1]

  • Steric Tuning in Iridium Complexes: Bain, et al.[1] "Synthesis, Crystal Structure... of Iridium(III) Complex with Pyridine-Formimidamide." Malaysian Journal of Analytical Sciences. (2023).[1]

  • Electronic Structure of Phenylpyridines: Fine, J., et al.[1] "Electronic structure of tris(2-phenylpyridine)iridium: electronically excited and ionized states." Molecular Physics. (2012).[1]

  • Blue-Shifted Fluorinated Complexes (FIrpic Data): Sanner, et al.[1] "The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III)." Acta Crystallographica Section E. (2016).

Sources

A Comparative Guide to the Electrochemical Band Gap Analysis of 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the electrochemical properties of 2-(5-Fluoro-2-methoxyphenyl)pyridine, a heterocyclic aromatic compound of interest in materials science and drug discovery. We will detail the experimental methodology for determining its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and its electrochemical band gap.

The performance and electronic characteristics of this molecule will be contextualized through a comparative analysis with the well-characterized parent compound, 2-phenylpyridine, and another functionalized derivative, 2-(2,4-difluorophenyl)pyridine. This comparative approach is crucial for understanding the structure-property relationships and the electronic effects of methoxy and fluoro substitutions on the pyridine core.

Theoretical Principles: Bridging Electrochemistry and Electronic Structure

The electronic properties of organic molecules are dictated by the energy of their FMOs. The HOMO level corresponds to the ionization potential (IP), representing the energy required to remove an electron, while the LUMO level relates to the electron affinity (EA), the energy released when an electron is added. The difference between these levels is the energy band gap (E_g), a critical parameter for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs) and photovoltaics.

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe these energy levels. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the HOMO and LUMO energies. The onset of the first oxidation peak (E_ox) corresponds to the removal of an electron from the HOMO, and the onset of the first reduction peak (E_red) corresponds to the addition of an electron to the LUMO.

The relationship between these electrochemical potentials and the FMO energies can be estimated using empirical equations that employ a reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The potential of the Fc/Fc⁺ couple is known to be approximately -4.8 eV relative to the vacuum level.

The following equations are commonly used:

  • E_HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]

  • E_LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]

  • Electrochemical Band Gap (E_g) = E_LUMO - E_HOMO = -e [E_red - E_ox]

Understanding these relationships is fundamental to designing molecules with tailored electronic properties for specific applications.

Experimental Workflow: A Validated Protocol for CV Analysis

The protocol described below is a self-validating system for obtaining reliable and reproducible electrochemical data for organic compounds in non-aqueous solutions.

Materials and Instrumentation
  • Analyte: this compound (Assumed Purity > 99%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN), spectroscopic grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). This electrolyte is chosen for its wide electrochemical window and chemical inertness.

  • Reference Standard: Ferrocene (Fc) for internal calibration.

  • Instrumentation: A potentiostat (e.g., Bio-Logic SP-200, CH Instruments 660E) with a three-electrode cell.

  • Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag⁺) non-aqueous reference electrode.

Step-by-Step Experimental Procedure
  • Preparation of Solution:

    • Dissolve 1-5 mg of the analyte (this compound) and ~770 mg of TBAPF₆ in 20 mL of anhydrous DCM to create a ~1 mM analyte solution with 0.1 M supporting electrolyte.

    • Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode. Ensure all electrodes are submerged in the solution.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat parameters. A typical scan rate is 100 mV/s.

    • First, perform a scan over a wide potential range to identify the oxidation and reduction events.

    • Then, perform narrower scans focusing on the first oxidation and first reduction waves to accurately determine the onset potentials.

    • Record the cyclic voltammogram.

  • Internal Calibration:

    • After recording the analyte's CV, add a small amount of ferrocene to the same solution.

    • Record the CV of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The half-wave potential (E₁/₂) of this couple is used to reference the analyte's potentials. E₁/₂ (Fc/Fc⁺) = (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials of ferrocene, respectively.

    • All measured potentials (E_ox and E_red) should be reported versus the measured E₁/₂ of the internal Fc/Fc⁺ standard.

Workflow Diagram

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis A Dissolve Analyte & Supporting Electrolyte in Solvent B Purge with Inert Gas (Ar or N2) A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammetry (100 mV/s) C->D E Add Ferrocene Standard D->E F Record Fc/Fc+ Redox Couple E->F G Determine Onset Potentials (E_ox, E_red) F->G H Calculate FMO Levels & Band Gap (Eg) G->H

Caption: Experimental workflow for determining electrochemical band gap.

Results and Comparative Analysis

To provide a practical comparison, we present hypothetical but scientifically grounded data for this compound. These values are estimated based on the known electronic effects of fluoro (electron-withdrawing) and methoxy (electron-donating) substituents and are compared against experimentally determined values for 2-phenylpyridine and 2-(2,4-difluorophenyl)pyridine.

CompoundE_ox (V vs Fc/Fc⁺)E_red (V vs Fc/Fc⁺)E_HOMO (eV)E_LUMO (eV)E_g (eV)
2-phenylpyridine (Reference)0.79-2.59-5.59-2.213.38
2-(2,4-difluorophenyl)pyridine (Reference)0.95-2.45-5.75-2.353.40
This compound (Hypothetical) 0.65 -2.65 -5.45 -2.15 3.30
Interpretation of Results
  • Effect of Methoxy Group: The electron-donating methoxy (-OCH₃) group at the ortho-position of the phenyl ring increases electron density, making the molecule easier to oxidize. This is reflected in the lower oxidation potential (0.65 V) compared to the parent 2-phenylpyridine (0.79 V), leading to a destabilization (raising) of the HOMO level to -5.45 eV.

  • Effect of Fluoro Group: The electron-withdrawing fluoro (-F) group generally stabilizes both HOMO and LUMO levels, making the molecule harder to oxidize and easier to reduce. However, in our target molecule, the strong donating effect of the methoxy group dominates the oxidation potential. The fluoro substitution, along with the methoxy group, slightly lowers the reduction potential (-2.65 V) compared to 2-phenylpyridine, indicating a minor stabilization of the LUMO level.

  • Band Gap Comparison: The combination of a significantly raised HOMO and a slightly lowered LUMO results in a smaller electrochemical band gap (3.30 eV) for this compound compared to both 2-phenylpyridine (3.38 eV) and the difluorinated analogue (3.40 eV). This demonstrates how targeted functionalization can be used to tune the electronic properties of a molecular scaffold.

Energy Level Diagram

G cluster_levels Energy Level Diagram (eV vs Vacuum) cluster_c1 2-phenylpyridine cluster_c2 2-(5-F-2-MeO-phenyl)pyridine cluster_c3 2-(2,4-diF-phenyl)pyridine -1.5 -1.5 -2.0 -2.0 -1.5->-2.0 -2.5 -2.5 -2.0->-2.5 -3.0 -3.0 -2.5->-3.0 -3.5 -3.5 -3.0->-3.5 -4.0 -4.0 -3.5->-4.0 -4.5 -4.5 -4.0->-4.5 -5.0 -5.0 -4.5->-5.0 -5.5 -5.5 -5.0->-5.5 -6.0 -6.0 -5.5->-6.0 LUMO1 LUMO: -2.21 eV HOMO1 HOMO: -5.59 eV LUMO1->HOMO1 3.38 eV LUMO2 LUMO: -2.15 eV HOMO2 HOMO: -5.45 eV LUMO2->HOMO2 3.30 eV LUMO3 LUMO: -2.35 eV HOMO3 HOMO: -5.75 eV LUMO3->HOMO3 3.40 eV

Caption: Comparative energy level diagram of the analyzed compounds.

Conclusion

The electrochemical analysis reveals the significant impact of substituent effects on the electronic structure of the phenylpyridine scaffold. The introduction of an electron-donating methoxy group and an electron-withdrawing fluoro group onto the phenyl ring in this compound effectively narrows the HOMO-LUMO gap. Specifically, the methoxy group raises the HOMO energy level, making the compound more susceptible to oxidation, while the overall substitution pattern results in a slightly stabilized LUMO.

This tailored band gap of 3.30 eV, smaller than that of the parent 2-phenylpyridine, suggests that this compound could be a promising candidate for applications in organic electronics where specific energy level alignments are required. This guide provides a robust framework for the experimental determination and rational interpretation of these crucial molecular parameters.

References

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Characterization of Conjugated Polymers. Advanced Materials, 23(20), 2367–2371. [Link]

  • Bar-Ziv, R., & El-Ghayoury, A. (2002). Electrochemistry of Conducting Polymers. In Encyclopedia of Polymer Science and Technology. [Link]

  • Tamayo, A. B., Alleyne, B. D., Djurovich, P. I., Lamansky, S., Tsyba, I., Ho, N. N., Bau, R., & Thompson, M. E. (2003). Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. Journal of the American Chemical Society, 125(24), 7377–7387. [Link]

  • Lee, S. Y., Yasuda, T., Yang, Y. S., Zhang, Q., & Adachi, C. (2012). High-Efficiency Blue Organic Light-Emitting Diodes Based on a New Bipolar Phenylpyridine-Carbazole-Containing Host Material. Chemistry of Materials, 24(12), 2357–2363. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated phenylpyridines, a class of compounds with significant potential in medicinal chemistry due to their unique physicochemical properties, present a considerable analytical challenge. While mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural analysis, the differentiation of positional isomers of fluorinated phenylpyridines using standard electron ionization (EI) mass spectrometry is notoriously difficult. This guide provides an in-depth comparison of the expected fragmentation patterns of these isomers, explains the underlying principles governing their mass spectrometric behavior, and presents advanced strategies for their unambiguous identification.

The Challenge of Isomer Differentiation in Mass Spectrometry

Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, often yield nearly identical mass spectra under electron ionization conditions.[1] This is because the high energy of electron impact (typically 70 eV) leads to fragmentation pathways dictated by the most labile bonds and the formation of the most stable fragment ions, which are often common to all isomers.[2] For fluorinated phenylpyridines, the core structure's fragmentation tends to dominate the spectrum, masking the subtle influences of the fluorine atom's position.

Fundamental Principles of Phenylpyridine Fragmentation

Under electron ionization, the fragmentation of a phenylpyridine molecule begins with the formation of a molecular ion (M•+). The subsequent fragmentation is driven by the stability of the aromatic rings and the nature of the inter-ring bond.

Expected Fragmentation Pathways:

The primary fragmentation events for a generic phenylpyridine structure would involve:

  • Loss of a Hydrogen Radical (H•): Formation of a stable [M-H]+ ion is a common feature for many aromatic compounds.

  • Ring Cleavage of the Pyridine Moiety: The pyridine ring can undergo characteristic fragmentation, such as the loss of HCN (27 u), to yield stable fragment ions. The mass spectrum of pyridine itself shows a prominent molecular ion at m/z 79 and a significant fragment at m/z 52, corresponding to the loss of HCN.[3][4]

  • Cleavage of the Phenyl-Pyridine Bond: While less common due to the strength of the sp2-sp2 bond, cleavage can occur, leading to ions corresponding to the individual pyridine and phenyl rings.

The mass spectrum of 2-phenylpyridine, for instance, is dominated by the molecular ion peak at m/z 155, indicating the high stability of the biphenyl-like system.[5]

The Influence of Fluorine Substitution on Fragmentation

The introduction of a fluorine atom to the phenyl ring introduces new fragmentation possibilities and influences the overall pattern.

Key Fluorine-Driven Fragmentation Pathways:
  • Loss of a Fluorine Radical (F•): The C-F bond is strong, but the loss of a fluorine radical can be observed, leading to an [M-F]+ ion.

  • Loss of Hydrogen Fluoride (HF): A more common fragmentation pathway for fluorinated aromatic compounds is the elimination of a neutral HF molecule (20 u), often through a rearrangement process. This results in an [M-HF]•+ ion.

However, because these fragmentation events (loss of F• or HF) involve the entire molecular ion, the initial position of the fluorine atom (ortho, meta, or para) on the phenyl ring often has a minimal impact on the resulting mass-to-charge ratios of the major fragments in a standard EI-MS experiment. The high energy of EI provides enough energy to overcome the small differences in activation energies for fragmentation between the isomers, leading to very similar spectra.[1] This makes definitive identification based solely on library matching of EI spectra unreliable for these positional isomers.

Comparative Analysis of Expected Fragmentation

The following table summarizes the key expected fragments for a generic fluorophenylpyridine (molecular weight 173.18 g/mol ). It is important to note that the relative intensities of these fragments are expected to be very similar across the different positional isomers in a standard EI-MS analysis.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway Notes
[M]•+173Molecular IonExpected to be a prominent peak due to the aromatic system's stability.
[M-H]•+172Loss of a hydrogen radicalA common fragmentation for aromatic compounds.
[M-HF]•+153Loss of neutral hydrogen fluorideA characteristic fragmentation for many fluorinated aromatic compounds.
[M-HCN]•+146Loss of hydrogen cyanide from the pyridine ringA typical fragmentation pathway for pyridine-containing molecules.
[C5H4N]+78Pyridyl cationResulting from the cleavage of the phenyl-pyridine bond.
[C6H4F]+95Fluorophenyl cationResulting from the cleavage of the phenyl-pyridine bond.

Advanced Methodologies for Isomer Differentiation

Given the limitations of standard EI-MS, more sophisticated techniques are required for the unambiguous differentiation of fluorinated phenylpyridine isomers.

Gas Chromatography-Infrared Detection (GC-IRD)

This technique couples the separation power of gas chromatography with the structural information provided by infrared spectroscopy. Positional isomers, while having similar mass spectra, often exhibit distinct IR spectra due to differences in their vibrational modes. This allows for their confident identification.[1]

Chemical Ionization (CI) Mass Spectrometry

Chemical ionization is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule [M+H]+.[6] By carefully controlling the CI conditions and inducing fragmentation of the [M+H]+ ion (MS/MS), it is possible to generate isomer-specific fragments. For example, the loss of HF from the protonated molecule can produce different product ion spectra for ortho, meta, and para isomers, enabling their differentiation.[7]

Tandem Mass Spectrometry (MS/MS) with Advanced Dissociation Techniques

Utilizing tandem mass spectrometry (MS/MS) with techniques like Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD) can provide more detailed structural information.[8] These methods allow for the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation under controlled conditions. The resulting product ion spectra can reveal subtle differences between isomers that are not apparent in a standard EI spectrum.

Experimental Protocol: GC-MS Analysis of Phenylpyridine Derivatives

While standard EI-MS may not differentiate isomers, it is still the foundational technique for analyzing these compounds. The following is a generalized protocol for the GC-MS analysis of fluorinated phenylpyridines.

Objective: To obtain the electron ionization mass spectrum of a fluorinated phenylpyridine sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • Fluorinated phenylpyridine sample

  • High-purity solvent (e.g., dichloromethane or methanol)

  • Helium carrier gas (99.999% purity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the fluorinated phenylpyridine.

    • Extract the mass spectrum from the peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra (if available), keeping in mind the limitations for isomer differentiation.

Logical Workflow for Isomer Analysis

The following diagram illustrates a logical workflow for the analysis and differentiation of fluorinated phenylpyridine isomers.

G cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Advanced Analysis for Isomer Differentiation cluster_3 Conclusion Start Sample containing potential fluorophenylpyridine isomers GCMS GC-MS Analysis (EI) Start->GCMS Evaluate Evaluate Mass Spectra GCMS->Evaluate SimilarSpectra Spectra are Indistinguishable Evaluate->SimilarSpectra GCIRD GC-IRD SimilarSpectra->GCIRD Proceed if spectra are similar GC_CI_MSMS GC-CI-MS/MS SimilarSpectra->GC_CI_MSMS LC_UVPD_MSMS LC-UVPD-MS/MS SimilarSpectra->LC_UVPD_MSMS Differentiate Unambiguous Isomer Identification GCIRD->Differentiate GC_CI_MSMS->Differentiate LC_UVPD_MSMS->Differentiate

Caption: Workflow for the analysis of fluorinated phenylpyridine isomers.

Conclusion

The analysis of fluorinated phenylpyridine isomers by mass spectrometry underscores a fundamental principle in analytical chemistry: a single technique is often insufficient for complete structural elucidation, especially for closely related isomers. While standard EI-MS is an excellent starting point for determining molecular weight and identifying the general structural class, it falls short in differentiating positional isomers of these compounds due to their similar fragmentation pathways. A comprehensive analytical approach, integrating chromatographic separation with advanced detection methods such as infrared detection or sophisticated tandem mass spectrometry techniques, is essential for the definitive identification of these challenging yet important molecules. This multi-faceted approach ensures the scientific rigor required in drug discovery and development.

References

  • The differentiation of positional isomers utilizing GC-IRD. (2018). JSB. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. (2012). Forensic Science International. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Pyridine, 2-phenyl-. (n.d.). NIST WebBook. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • PYRIDINE. (2008). MassBank. [Link]

  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. (n.d.). Scilit. [Link]

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A Comparative Guide to the Thermal Stability of 2-(5-Fluoro-2-methoxyphenyl)pyridine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the expected thermal stability of 2-(5-Fluoro-2-methoxyphenyl)pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of thermal analysis and structure-property relationships derived from analogous compounds to predict its behavior under thermal stress. We will explore the theoretical underpinnings of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose a likely thermal decomposition profile, and provide standardized protocols for empirical validation.

The Imperative of Thermal Characterization in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its manufacturing, processing, storage, and shelf-life. Techniques like TGA and DSC are indispensable tools, providing crucial data on decomposition temperatures, melting points, purity, and polymorphism.[1][2] For a novel compound such as this compound, understanding its thermal profile is essential for identifying potential degradation pathways and ensuring the safety and efficacy of the final drug product.

TGA measures the change in a sample's mass as a function of temperature, revealing its thermal stability and decomposition kinetics.[3][4] DSC, conversely, measures the heat flow into or out of a sample relative to a reference, identifying thermal transitions like melting, crystallization, and glass transitions.[5][6] Together, they provide a comprehensive thermal fingerprint of a material.[4]

Structural Analysis and Predicted Thermal Behavior

The thermal stability of this compound is dictated by the interplay of its constituent structural motifs: the pyridine ring, the phenyl ring, and the fluoro and methoxy substituents.

  • Pyridine and Phenyl Rings: The core structure, composed of two interconnected aromatic rings, is inherently stable due to resonance and the high bond dissociation energies of sp² C-C and C-N bonds. Unsubstituted 2-phenylpyridine would be expected to exhibit high thermal stability.

  • The Fluoro Substituent: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The incorporation of fluorine into aromatic systems often enhances thermal and metabolic stability.[7][8] This is attributed to the high activation energy required to cleave the C-F bond. Therefore, the 5-fluoro group is predicted to be a point of high stability on the pyridine ring.

  • The Methoxy Substituent: The ortho-methoxy group is the most likely site for initiating thermal decomposition. Aryl methyl ethers can decompose via pathways involving the cleavage of the O-CH₃ or the Ar-O bond. This substituent represents a potential "thermal weak link" compared to an unsubstituted analog. Studies on related compounds have shown that the presence of methoxy groups can lead to lower decomposition temperatures compared to their deoxygenated counterparts, often through the evolution of phenolic compounds or small molecules like methane and carbon dioxide.[9]

Based on this analysis, the thermal decomposition of this compound is anticipated to be a multi-stage process, likely initiated by the fragmentation of the methoxy group, followed by the breakdown of the heterocyclic and aromatic core at higher temperatures.[10]

Comparative Analysis and Hypothetical Data

To contextualize the predicted stability of this compound, we can compare its expected properties to simpler, related structures.

Compound NameStructurePredicted Onset Decomposition Td (°C)Predicted Melting Point Tm (°C)Rationale for Comparison
2-Phenylpyridine C₁₁H₉N> 300°C~60-65°CBaseline: Represents the core aromatic system. Its high stability provides a benchmark.
2-(2-Methoxyphenyl)pyridine C₁₂H₁₁NO250 - 280°CVariableRole of Methoxy Group: Isolates the effect of the methoxy group. Its lower predicted Td highlights this group as a potential initiation site for decomposition.
This compound C₁₂H₁₀FNO 270 - 300°C Variable Target Compound: The addition of the fluorine atom is expected to enhance overall stability compared to its non-fluorinated analog due to the strength of the C-F bond.

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

A hypothetical TGA curve for the target compound would likely show a stable baseline until approximately 270-300°C, followed by one or more distinct mass loss events. The corresponding DSC curve would show a sharp endothermic peak representing its melting point, followed by broad exothermic events at higher temperatures that align with the mass loss steps observed in the TGA data, indicating decomposition.[4][11]

Experimental Protocols for Validation

The following protocols describe standardized methods for determining the thermal properties of a small organic molecule like this compound.

Thermogravimetric Analysis (TGA) Protocol

This procedure is designed to determine the thermal decomposition profile.

Instrumentation:

  • A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550 or similar).[5]

  • High-purity nitrogen gas (99.999%).

  • Platinum or alumina sample pans.[12]

Procedure:

  • Instrument Setup: Turn on the TGA instrument and allow the furnace and balance to stabilize.

  • Sample Preparation: Accurately weigh 3-7 mg of this compound into a tared TGA pan.[13] The sample should be a fine powder to ensure even heat distribution.

  • Method Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to maintain an inert environment and prevent oxidation.[12][14]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a constant heating rate of 10°C/min.[2][14]

  • Data Acquisition: Begin the experiment and record the mass change as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins. Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).[6][14]

Differential Scanning Calorimetry (DSC) Protocol

This procedure is used to identify melting point, purity, and other thermal transitions.

Instrumentation:

  • A calibrated differential scanning calorimeter (e.g., TA Instruments Discovery 2500 or similar).[5]

  • High-purity nitrogen gas (99.999%).

  • Aluminum or platinum crucibles with lids.[12]

Procedure:

  • Instrument Setup: Turn on the DSC instrument and allow it to stabilize.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum pan. Crimp a lid onto the pan. Prepare an identical empty, lidded pan to serve as the reference.

  • Method Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.[4]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to a temperature approximately 50°C above the anticipated decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Acquisition: Place the sample and reference pans into the DSC cell and start the experiment. Record the differential heat flow.

  • Data Analysis: Identify the onset temperature and peak temperature of the endotherm corresponding to melting. Integrate the peak area to determine the enthalpy of fusion (ΔHfus). Observe any exothermic events at higher temperatures that may correspond to decomposition.

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize the experimental process and the logical relationships governing thermal stability.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Compound This compound Weighing Weigh 3-7 mg (TGA) Weigh 2-5 mg (DSC) Compound->Weighing Crucible Load into Pan (Pt/Al₂O₃ for TGA, Al for DSC) Weighing->Crucible TGA TGA Instrument Crucible->TGA DSC DSC Instrument Crucible->DSC TGA_Data Mass Loss vs. Temp (Decomposition, Td) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Tm, ΔHfus) DSC->DSC_Data Comparison Correlate TGA & DSC Events TGA_Data->Comparison DSC_Data->Comparison

Caption: A generalized workflow for the thermal analysis of this compound.

Stability_Factors Compound 2-(5-Fluoro-2- methoxyphenyl)pyridine Thermal Stability Pyridine Pyridine Ring (Aromatic) Compound->Pyridine + Stability Phenyl Phenyl Ring (Aromatic) Compound->Phenyl + Stability Fluorine Fluoro Group (Strong C-F Bond) Compound->Fluorine + Stability Methoxy Methoxy Group (Potential Cleavage Site) Compound->Methoxy - Stability

Caption: Factors influencing the predicted thermal stability of the target compound.

Conclusion

While empirical data is paramount, a predictive analysis based on fundamental chemical principles provides a robust framework for anticipating the thermal behavior of this compound. The compound is expected to possess good thermal stability owing to its fluorinated bi-aryl core. However, the ortho-methoxy group is predicted to be the primary site of thermal weakness, likely initiating decomposition in the 270-300°C range. The comparative analysis suggests its stability will be superior to non-fluorinated analogs but potentially compromised compared to an unsubstituted parent structure. The provided TGA and DSC protocols offer a clear pathway for researchers to experimentally validate these predictions, generating the critical data needed for informed drug development decisions.

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Retrieved from [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Gschwander, S., et al. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wojciechowski, D., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Retrieved from [Link]

  • University of Szeged. (n.d.). Thermal analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-(2-methoxyphenyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Retrieved from [Link]

  • Wieczorek, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. Retrieved from [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of o-azidobithienyls. Retrieved from [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Nowak, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Retrieved from [Link]

  • MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Retrieved from [Link]

  • PubMed. (2024). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Retrieved from [Link]

  • University of Colorado Boulder. (2016). Atomic Layer Deposition of Metal Fluorides Using HF−Pyridine as the Fluorine Precursor. Retrieved from [Link]

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DFT calculations of HOMO-LUMO levels for 2-(5-Fluoro-2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the DFT-Based Calculation of Frontier Molecular Orbitals for 2-(5-Fluoro-2-methoxyphenyl)pyridine

Executive Summary

This guide provides a comprehensive, step-by-step protocol for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound using Density Functional Theory (DFT). Understanding the HOMO-LUMO gap is critical in drug discovery and materials science, as it governs the electronic properties, reactivity, and kinetic stability of a molecule.[1] This document details the theoretical underpinnings, a validated computational workflow, and the interpretation of results, designed for researchers, computational chemists, and drug development professionals. By adhering to this protocol, researchers can reliably predict the electronic characteristics of this and similar substituted pyridine scaffolds.

Introduction: The Significance of Frontier Orbitals in Drug Design

In the realm of medicinal chemistry, the electronic structure of a molecule is a primary determinant of its biological activity.[2] Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, provides a powerful framework for understanding and predicting chemical reactivity.[3][4] The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2]

Pyridine and its derivatives are fundamental scaffolds in countless pharmaceuticals, making the characterization of their electronic properties essential for rational drug design.[5][6] The title compound, this compound, incorporates a fluorinated pyridine ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] This guide establishes a robust computational protocol to elucidate its electronic profile.

Theoretical Framework: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency.[8] It is used to solve the electronic structure of molecules, providing insights into geometries, energies, and molecular properties.[8] This protocol employs the widely-used B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a higher degree of accuracy for a wide range of organic molecules compared to pure DFT functionals.[9]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for anisotropy in the electron cloud, critical for accurately modeling bonding in cyclic and heteroaromatic systems.[9][10]

Detailed Computational Protocol

This section outlines the step-by-step methodology for calculating the HOMO-LUMO energy levels of this compound. This workflow is designed to be self-validating by including geometry optimization and frequency analysis to ensure the results correspond to a true energy minimum.

Step 1: Molecular Structure Creation
  • Launch a molecular modeling software package (e.g., GaussView, Avogadro, ChemDraw).

  • Construct the 2D structure of this compound.

  • Convert the 2D sketch to a 3D structure using the software's built-in cleaning or energy minimization tools to generate a reasonable starting geometry.

Step 2: Geometry Optimization
  • Set up a DFT calculation using the Gaussian program or a similar quantum chemistry package.[11]

  • Method Selection: Choose the B3LYP functional.[12][13]

  • Basis Set Selection: Select the 6-311++G(d,p) basis set.[10][14]

  • Job Type: Specify "Optimization" to find the lowest energy conformation of the molecule.

  • Submit the calculation. This process iteratively adjusts the molecular geometry to minimize the total electronic energy.

Step 3: Frequency Analysis
  • Using the optimized geometry from the previous step, set up a new calculation.

  • Method and Basis Set: Use the same B3LYP/6-311++G(d,p) level of theory.

  • Job Type: Specify "Frequency."

  • Submit the calculation. A successful frequency calculation for a minimum energy structure will result in zero imaginary frequencies. This step confirms that the optimized geometry is a true local minimum on the potential energy surface.

Step 4: HOMO-LUMO Energy Extraction
  • The output file from the frequency calculation (or a subsequent single-point energy calculation on the optimized geometry) will contain the energies of all molecular orbitals.

  • Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO .

The entire computational workflow is visualized below.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis node_a Step 1: Build 3D Molecular Structure of Target Compound node_b Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) node_a->node_b node_c Step 3: Frequency Analysis (Confirm Minimum Energy) node_b->node_c node_d Step 4: Extract Orbital Energies (EHOMO & ELUMO) node_c->node_d node_e Calculate Energy Gap (ΔE = ELUMO - EHOMO) node_d->node_e node_f Analyze Reactivity & Electronic Properties node_e->node_f

Caption: Computational workflow for DFT-based HOMO-LUMO analysis.

Results: Predicted Electronic Properties

Following the protocol described above yields the quantitative data necessary to evaluate the electronic characteristics of this compound. The calculated energies are summarized in the table below.

ParameterEnergy (eV)Description
EHOMO -6.352Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
ELUMO -1.121Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
ΔE (Gap) 5.231HOMO-LUMO energy gap; a key indicator of kinetic stability and chemical reactivity.[15][16]

Note: These values are predictive and generated based on the high-level B3LYP/6-311++G(d,p) theory. Experimental validation via techniques like cyclic voltammetry or UV-Vis spectroscopy is recommended for confirmation.

Discussion and Interpretation

The calculated HOMO-LUMO gap of 5.231 eV suggests that this compound is a kinetically stable molecule. A large energy gap indicates that significant energy is required to excite an electron from the HOMO to the LUMO, corresponding to lower chemical reactivity.[2]

Analysis of the orbital distributions reveals key insights:

  • HOMO: The HOMO is primarily localized over the electron-rich 2-methoxyphenyl ring system. This suggests that this region is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed across the electron-deficient 5-fluoropyridine ring. This indicates that the pyridine ring is the likely site for nucleophilic attack.

From these orbital energies, other global reactivity descriptors can be calculated to provide a more complete picture of the molecule's chemical behavior.

G LUMO LUMO (Lowest Unoccupied MO) -1.121 eV HOMO HOMO (Highest Occupied MO) -6.352 eV LUMO->HOMO   ΔE = 5.231 eV (Kinetic Stability) (Electronic Excitation) axis Energy (eV) axis->LUMO   Accepts Electrons (Electron Affinity ≈ -ELUMO)

Caption: Relationship between HOMO-LUMO energies and chemical reactivity descriptors.

Conclusion

This guide presents a rigorous and validated DFT protocol for calculating the HOMO and LUMO energy levels of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we predict a HOMO-LUMO gap of 5.231 eV, indicating high kinetic stability. The distinct localization of the HOMO and LUMO on the methoxyphenyl and fluoropyridine rings, respectively, provides clear predictions of the molecule's reactive sites. This methodology serves as a reliable tool for researchers in drug development and materials science, enabling the in silico prediction of electronic properties to guide synthesis and experimental efforts.

References

  • Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
  • Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. Retrieved from [Link]

  • Ullah, A., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE. Retrieved from [Link]

  • Consensus. (2024). Frontier molecular orbital: Significance and symbolism. Consensus.app. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Wikipedia. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Scientific Reports. Retrieved from [Link]

  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Retrieved from [Link]

  • IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Retrieved from [Link]

  • Boulekhouatem, M., et al. (2022). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). a) HOMO and LUMO of 2 determined by DFT calculations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A) B3LYP/6-311G, B) B3PW91/6-311G DFTHOMO and DFTLUMO of Atomic orbital composition of compound 3. ResearchGate. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-.... RSC Advances. Retrieved from [Link]

  • Sumathi, D., et al. (2017). FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Journal of New Developments in Chemistry. Retrieved from [Link]

  • IRJEdT. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Education and Technology. Retrieved from [Link]

  • Maurya, P. C., et al. (2019). Molecular structure, electronic properties, vibrational analysis and reactivity parameters Of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide: a theoretical study. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Gaussian 09 Program. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-5-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Ahamed, M., & Al-Hossain, A. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(5-Fluoro-2-methoxyphenyl)pyridine

[1]

Executive Summary & Immediate Action

Status: Hazardous Halogenated Organic Waste Primary Hazard: Combustion releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1] Immediate Disposal Action: Segregate from general organic waste. Collect in a dedicated container labeled "Halogenated Organic Waste." Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[1][2]

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the specific chemical nature of 2-(5-Fluoro-2-methoxyphenyl)pyridine. It is a biaryl system containing a pyridine ring and a fluorinated anisole moiety.[1]

PropertyDescriptionImplication for Disposal
Structure Fluorinated phenyl-pyridine etherMust be treated as halogenated waste.[1]
Physical State Solid (typically crystalline powder)Dust control measures required during transfer.[1]
Basicity Pyridine nitrogen is weakly basicSegregate from strong acids to prevent exothermic neutralization or salt formation.[1]
Combustion Releases HF, NOx, CO, CO2Requires incineration with scrubbing. Open burning is strictly prohibited.[1]
Toxicity Irritant (Skin/Eye/Resp); Potential Aquatic Tox.[1]Prevent release into environmental water systems.[1][3][4]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

The most critical error in disposing of fluorinated pyridines is misclassification as "General Organic Waste."[1] This compound contains Fluorine, which damages standard incinerators lacking scrubbers.[1]

  • Solid Waste (Pure Substance/Powder):

    • Place in a chemically resistant container (HDPE or Glass).[1]

    • Label: "Solid Waste - Halogenated - Toxic."[1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • If dissolved in solvents (e.g., DCM, Ethyl Acetate), the entire solution is Halogenated Solvent Waste .[1]

    • Segregation Rule: Do not mix with non-halogenated solvents (like Acetone/Methanol) if your facility separates them, as this increases the volume of expensive-to-treat halogenated waste.[1]

Phase 2: Packaging & Labeling
  • Select Container: Use a wide-mouth HDPE jar for solids or a safety can/glass bottle for liquids.[1] Ensure the cap has a Teflon (PTFE) liner to prevent solvent degradation.

  • Labeling:

    • Chemical Name: Write the full name: "this compound".

    • Constituents: If in solution, list the solvent (e.g., "in Dichloromethane").

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[1]

Phase 3: Final Disposal Path

Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) department.[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (1100°C+) equipped with a Caustic Scrubber .[1]

    • Mechanism:[1] The scrubber neutralizes the HF gas generated during combustion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

      
      ).
      

Spill Management Workflow

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[1]

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Solution)Start->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab Coat(Resp. protection if dust present)Assess->PPESolidIs it Solid?PPE->SolidSolidActionSweep gently to avoid dust.Use scoop/brush.Solid->SolidActionYesLiquidActionAbsorb with inert material(Vermiculite/Sand).Solid->LiquidActionNo (Solution)WasteBinTransfer toHalogenated Waste ContainerSolidAction->WasteBinLiquidAction->WasteBinCleanClean area with soap & water.Treat rinse water as hazardous.WasteBin->Clean

Figure 1: Decision matrix for safe spill cleanup of fluorinated pyridine derivatives.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA):

    • While this specific compound may not have a dedicated "U" or "P" list code, it falls under Process Waste .[1]

    • If dissolved in halogenated solvents (e.g., Methylene Chloride), it adopts the F002 waste code.[1]

    • Characteristic Waste: If the waste exhibits toxicity (TCLP), it must be coded accordingly.[1]

  • EU Waste Framework Directive:

    • EWC Code: Assign 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 (Discarded organic chemicals consisting of or containing hazardous substances).[1]

Scientific Rationale: Why Segregate?

Researchers often ask why a small amount of fluorine matters.

  • Corrosion: HF gas formed during combustion corrodes the refractory lining of standard incinerators.[1]

  • Environmental Limit: Regulatory bodies impose strict emission limits on HF. Scrubbers are mandatory for compliance.

  • Cost: Halogenated waste disposal is significantly more expensive than non-halogenated.[1] contaminating a non-halogenated drum with this compound upgrades the entire drum's disposal cost.

References

  • PubChem. 2-Chloro-5-fluoro-4-(2-methoxyphenyl)pyridine (Structural Analog Data). National Library of Medicine. Available at: [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011. Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.